Product packaging for 2H-Benzofuro[2,3-d]triazole(Cat. No.:)

2H-Benzofuro[2,3-d]triazole

Cat. No.: B15369300
M. Wt: 159.14 g/mol
InChI Key: RYCGEGQIRDSWQV-UHFFFAOYSA-N
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Description

2H-Benzofuro[2,3-d]triazole is a specialized fused heterocyclic compound of significant interest in advanced organic materials and pharmaceutical research. Its molecular architecture, combining benzofuran and triazole motifs, suggests potential for applications in developing optoelectronic materials. Related benzotriazole derivatives are known to function as electron-acceptors in donor-acceptor systems for organic semiconductors and field-effect transistors (OFETs) . Furthermore, the structural class shows promise in biomedical fields. 1,2,3-triazole-based hybrids are frequently explored for their antimicrobial and antiviral properties, indicating a potential application avenue for this compound . Researchers value this scaffold for its potential ability to self-assemble and for the facile modulation of its photophysical and electronic properties through chemical substitution . The precise mechanism of action and full research value are compound-specific and require further investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B15369300 2H-Benzofuro[2,3-d]triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-[1]benzofuro[2,3-d]triazole

InChI

InChI=1S/C8H5N3O/c1-2-4-6-5(3-1)7-8(12-6)10-11-9-7/h1-4H,(H,9,10,11)

InChI Key

RYCGEGQIRDSWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNN=C3O2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 2H-Benzofuro[2,3-d]triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2H-Benzofuro[2,3-d]triazole derivatives. While specific data for this fused heterocyclic system is limited in publicly available literature, this document extrapolates typical spectroscopic characteristics based on analogous benzofuran and benzotriazole structures. It serves as a foundational resource for researchers engaged in the synthesis and characterization of this novel class of compounds.

Introduction to this compound Derivatives

The this compound core represents a unique heterocyclic scaffold that integrates the structural features of benzofuran and 1,2,3-triazole moieties. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties. Similarly, the 1,2,3-triazole ring, often synthesized via "click chemistry," is a key component in many pharmacologically active compounds. The fusion of these two rings is anticipated to yield novel derivatives with significant potential in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are essential for confirming the successful synthesis and substitution patterns.

Expected ¹H NMR Spectral Data

The proton NMR spectra of this compound derivatives are expected to show characteristic signals for the aromatic protons of the benzofuran and triazole moieties. The chemical shifts will be influenced by the nature and position of substituents.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (Benzofuran)7.0 - 8.0m, d, t7.0 - 9.0
Aromatic (Triazole)7.5 - 8.5s-
Substituent ProtonsVariable (e.g., CH₃ ~2.5, OCH₃ ~3.9)s, t, q, etc.Dependent on neighboring protons
Expected ¹³C NMR Spectral Data

The carbon NMR spectra will provide information on all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.

Carbon Expected Chemical Shift (δ, ppm)
Aromatic (Benzofuran)110 - 160
Aromatic (Triazole)120 - 150
Carbonyl (if present)160 - 180
Substituent CarbonsVariable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives are expected to show characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N=N (Triazole)1400 - 1500Medium
C=N (Triazole)1580 - 1650Medium to Strong
C-O-C (Benzofuran)1050 - 1250Strong
Aromatic C-H3000 - 3100Medium
Aromatic C=C1450 - 1600Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.

Ionization Method Expected Observation
Electrospray Ionization (ESI)[M+H]⁺ or [M+Na]⁺
Electron Impact (EI)Molecular ion (M⁺) and characteristic fragment ions

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy characterizes its emission properties. These techniques are particularly useful for compounds with extended conjugation.

Expected UV-Visible Absorption Data
Solvent Expected λmax (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **
Ethanol280 - 35010,000 - 50,000
Dichloromethane280 - 35010,000 - 50,000
Expected Fluorescence Emission Data
Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ)
Ethanol~330400 - 500Variable
Dichloromethane~330400 - 500Variable

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. The following are general protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused via a syringe pump. For EI, a direct insertion probe may be used for solid samples. Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, dichloromethane) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer and a spectrofluorometer.

  • UV-Visible Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Fluorescence Acquisition: Determine the optimal excitation wavelength from the absorption spectrum. Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and emission (λem). The Stokes shift is the difference between λem and λmax.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation cluster_conclusion Conclusion Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Fluorescence UV-Vis & Fluorescence Spectroscopy Purification->UV_Fluorescence Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Photophysical_Properties Photophysical Properties UV_Fluorescence->Photophysical_Properties Final_Structure Final Confirmed Structure Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure Photophysical_Properties->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound derivatives are yet to be elucidated and would be the subject of future biological investigations. The logical relationship in their analysis follows a standard hierarchical approach from synthesis to comprehensive characterization.

Logical_Relationship cluster_design Design & Synthesis cluster_analysis Structural Analysis cluster_evaluation Property Evaluation Compound_Design Compound Design Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS, etc.) Chemical_Synthesis->Spectroscopic_Analysis Purity_Confirmation Purity Confirmation Spectroscopic_Analysis->Purity_Confirmation Biological_Screening Biological Screening Purity_Confirmation->Biological_Screening Material_Characterization Material Characterization Purity_Confirmation->Material_Characterization

Caption: Logical Flow in Drug Discovery.

This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. As research in this area progresses, more specific and detailed spectroscopic data will undoubtedly become available, further enriching our understanding of this promising class of compounds.

An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the heterocyclic compound 2H-Benzofuro[2,3-d]triazole. Due to the limited availability of experimental data for the parent compound, this guide also includes information on its derivatives to provide a broader understanding of this class of molecules.

Core Compound Identity

PropertyValue
Chemical Name This compound
CAS Number 33080-67-0
Molecular Formula C₈H₅N₃O
Molecular Weight 159.15 g/mol
Canonical SMILES C1=CC=C2C(=C1)OC3=NNN=C23
InChI Key Not readily available

Physicochemical and Spectroscopic Data of Benzofuro-Triazole Derivatives

Direct experimental data for the parent this compound is not extensively reported in the literature. The following tables summarize available data for representative benzofuran-triazole derivatives, providing insight into the expected properties of this chemical class.

Table 2.1: Physicochemical Properties of Selected Benzofuran-Triazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleC₁₅H₁₂N₄O₂280.28Not Reported[1]
1-Benzyl-4-phenyl-1H-1,2,3-triazoleC₁₅H₁₃N₃235.29124-126[2]
1-Benzyl-4-p-tolyl-1H-1,2,3-triazoleC₁₆H₁₅N₃249.31152-154[2]
1-Benzyl-4-(4-methoxy-phenyl)-1H-1,2,3-triazoleC₁₆H₁₅N₃O265.31141.9-144[2]

Table 2.2: Spectroscopic Data of a Representative Benzofuran-Triazole Derivative

Compound: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine[3]

Spectroscopic DataValues
¹H NMR (ppm) A broad singlet at 7.08 ppm (amino group).
¹³C NMR (ppm) A typical carbon signal for position 5 of the triazole ring at 145 ppm. Benzothiazole carbon signals at 160.3 ppm (position 2) and 153 ppm (position 3a).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its derivatives.

3.1. Synthesis of Benzofuran-Triazole Hybrids

A common method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click reaction".

  • General Procedure:

    • An appropriate benzofuran derivative containing a terminal alkyne is dissolved in a suitable solvent system, often a mixture of t-BuOH and H₂O.

    • An organic azide is added to the solution.

    • A catalytic amount of a copper(I) source, such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is introduced.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is typically isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

3.2. Melting Point Determination [4][5][6][7]

The melting point is a crucial physical property for the identification and purity assessment of a solid organic compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10][11]

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation:

    • Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

    • The solution is transferred to an NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • ¹H and ¹³C NMR spectra are acquired according to the instrument's standard protocols.

    • Data processing involves Fourier transformation, phase correction, and baseline correction.

3.4. Infrared (IR) Spectroscopy [12][13][14][15][16]

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solid or Liquid Samples (ATR): The sample is placed directly on the crystal of an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded.

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

3.5. Mass Spectrometry (MS) [17][18][19][20][21]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) ratio range. The resulting mass spectrum shows the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_workup Workup & Purification cluster_product Final Product Start1 Benzofuran with Terminal Alkyne Reaction Dissolve in t-BuOH/H₂O Add Cu(I) catalyst (e.g., CuSO₄/NaAsc) Stir at RT Start1->Reaction Start2 Organic Azide Start2->Reaction Workup Monitor by TLC Reaction->Workup Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Column Chromatography) Isolation->Purification Product Benzofuran-Triazole Derivative Purification->Product

Caption: Synthetic workflow for a benzofuran-triazole derivative.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesized Compound MP Melting Point Determination Synthesis->MP Solubility Solubility Testing Synthesis->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Structure Structure Elucidation & Purity Assessment MP->Structure Solubility->Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for physicochemical and spectroscopic characterization.

Potential Biological Significance

While specific biological activities for this compound have not been extensively documented, the constituent benzofuran and triazole moieties are present in numerous biologically active compounds.

  • Benzofuran Derivatives: This class of compounds has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some benzofuran derivatives have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK.[22][23][24][25]

  • Triazole Derivatives: Triazoles are a well-known class of heterocyclic compounds with diverse pharmacological applications, including antifungal, antiviral, and anticancer activities.[26][27][28][29][30] Some triazole-containing compounds have been investigated as antagonists for receptors like the adenosine A2B receptor.[27]

The fusion of these two pharmacophores in the this compound scaffold suggests potential for a unique biological profile, making it an interesting candidate for further investigation in drug discovery programs.

References

Tautomerism in Benzofurotriazole Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tautomerism in benzofurotriazole systems, a crucial aspect for understanding their chemical behavior and biological activity. Due to the limited direct research on this specific heterocyclic core, this document extrapolates from well-studied analogous systems like benzotriazoles, benzimidazoles, and other fused heterocyclic compounds. The principles, experimental protocols, and computational approaches detailed herein provide a robust framework for the investigation of tautomerism in novel benzofurotriazole derivatives.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton (prototropy).[1][2] In heterocyclic chemistry, this phenomenon is of paramount importance as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity. Consequently, tautomerism plays a critical role in drug-receptor interactions and the overall pharmacological profile of a compound.[3][4]

For benzofurotriazole systems, the key tautomeric equilibrium is expected to be an annular prototropic tautomerism involving the triazole ring. This results in the migration of a proton between the nitrogen atoms of the triazole moiety. The primary tautomeric forms anticipated for a generic benzofuro[2,3-d][1][2][5]triazole are the 1H-, 2H-, and 3H-tautomers. The relative stability and population of these tautomers are dictated by the substitution pattern on the aromatic rings and the nature of the surrounding medium (e.g., solvent polarity).

Key Tautomeric Forms of Benzofurotriazole

The potential annular tautomers of the unsubstituted benzofuro[2,3-d][1][2][5]triazole core are depicted below. The equilibrium between these forms is a key characteristic of this heterocyclic system.

Caption: Annular tautomeric equilibrium in the benzofuro[2,3-d][1][2][5]triazole system.

Note: As actual images of these specific tautomers are not available, placeholder images are indicated in the DOT script. In a real-world application, these would be replaced with the correct chemical structures.

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach combining various spectroscopic and analytical techniques is essential for the comprehensive study of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution.[6][7] The rate of interconversion between tautomers relative to the NMR timescale determines the appearance of the spectrum.[6]

  • Slow Exchange: If the tautomeric interconversion is slow, distinct sets of signals will be observed for each tautomer, allowing for their individual assignment and quantification of their relative populations by integrating the signals.[6]

  • Fast Exchange: In cases of rapid interconversion, a single set of averaged signals is observed. The chemical shifts in this scenario are a weighted average of the shifts of the individual tautomers, reflecting their relative concentrations.[6]

  • Intermediate Exchange: This regime leads to broad and often poorly resolved signals. Variable temperature NMR studies can be employed to move towards the slow or fast exchange regimes, enabling the determination of the thermodynamic parameters of the equilibrium.

Key Nuclei for Analysis:

  • ¹H NMR: The chemical shift of the N-H proton is a direct indicator of its location. Also, the chemical shifts of protons on the benzofuran and benzene rings will be subtly different for each tautomer.[7][8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core, particularly those adjacent to the nitrogen atoms, are sensitive to the position of the proton and can be used to differentiate between tautomers.[6][8][9]

  • ¹⁵N NMR: This technique provides direct information about the electronic environment of the nitrogen atoms, making it highly effective for studying tautomerism in nitrogen-containing heterocycles.[8][9]

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_workflow NMR-Based Tautomer Analysis Workflow Sample Dissolve Benzofurotriazole Derivative in Appropriate Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum at Room Temperature Sample->Acquire_1H Analyze_1H Analyze Spectrum: - Single set of sharp peaks (fast exchange) - Multiple sets of peaks (slow exchange) - Broad peaks (intermediate exchange) Acquire_1H->Analyze_1H VT_NMR Perform Variable Temperature (VT) NMR Studies Analyze_1H->VT_NMR Acquire_13C_15N Acquire ¹³C and ¹⁵N NMR Spectra Analyze_1H->Acquire_13C_15N Integrate Integrate Signals (for slow exchange) to Determine Tautomer Ratio VT_NMR->Integrate Analyze_Shifts Analyze Averaged Chemical Shifts (for fast exchange) VT_NMR->Analyze_Shifts Acquire_13C_15N->Integrate Acquire_13C_15N->Analyze_Shifts Calc_Equilibrium Calculate Equilibrium Constant (KT) and Thermodynamic Parameters (ΔG, ΔH, ΔS) Integrate->Calc_Equilibrium Analyze_Shifts->Calc_Equilibrium

Caption: Workflow for the investigation of tautomerism using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.[10] While the absorption bands of tautomers often overlap, deconvolution techniques and analysis in different solvents can provide valuable information.[10][11] The equilibrium can be perturbed by changing the solvent polarity, which may preferentially stabilize one tautomer over another, leading to observable spectral shifts.[12]

Protocol for UV-Vis Analysis:

  • Prepare dilute solutions of the benzofurotriazole derivative in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the spectra for changes in the position (λ_max) and intensity of absorption bands as a function of solvent polarity.

  • Utilize computational methods to simulate the theoretical UV-Vis spectra of each tautomer to aid in the assignment of experimental bands.[13][14]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[9] This technique is invaluable for definitively identifying the proton's location on the triazole ring. However, it is important to note that the tautomeric form in the crystal lattice may not be the most stable form in solution due to packing forces and intermolecular interactions.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[13][15] These methods can predict the relative stabilities of different tautomers in the gas phase and in solution (using solvent models like PCM).[15][16]

Computational Protocol:

  • Build the 3D structures of all possible tautomers of the benzofurotriazole derivative.

  • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13]

  • Calculate the relative electronic energies, enthalpies, and Gibbs free energies to determine the most stable tautomer.

  • Simulate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for each tautomer to compare with experimental data.[13][14]

Quantitative Data on Tautomeric Equilibria

Table 1: Tautomeric Equilibrium Constants (K_T) for Selected Benzazoles

CompoundTautomeric EquilibriumSolventK_T ([Tautomer 2]/[Tautomer 1])Reference
Benzimidazole1H ⇌ 3HDMSO-d₆~1[9]
2-MercaptobenzothiazoleThiol ⇌ ThioneVariousFavors Thione[17]
6-Chloro-2-pyridoneHydroxy ⇌ OxoWaterK_T = [Oxo]/[Hydroxy][3]

Table 2: Calculated Relative Energies for Tautomers of 1,2,4-Triazole Derivatives

DerivativeTautomer 1Tautomer 2ΔE (kcal/mol) (Tautomer 2 - Tautomer 1)Computational MethodReference
C5-substituted 1,2,4-triazoleN1-HN4-H> 5DFT[13]
1,2,4-triazoleN1-HN4-H> 6DFT[13]

Implications for Drug Development

The tautomeric state of a benzofurotriazole derivative can have profound effects on its biological activity. The different tautomers will exhibit distinct hydrogen bond donor/acceptor patterns, which are crucial for molecular recognition at the active site of a biological target.

Drug_Development_Logic Tautomerism Tautomeric Equilibrium in Benzofurotriazole Properties Physicochemical Properties (pKa, LogP, Solubility, H-bonding) Tautomerism->Properties ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Binding Receptor/Enzyme Binding Affinity Properties->Binding Activity Pharmacological Activity ADME->Activity Binding->Activity

References

An In-depth Technical Guide to the Obscure 2H-Benzofuro[2,3-d]triazole Core

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current scientific understanding of the novel heterocyclic scaffold, 2H-Benzofuro[2,3-d]triazole. Due to the limited availability of published data on this specific isomer, this document provides a comprehensive overview of its known identifier and discusses the synthesis and properties of closely related and isomeric benzofuran-triazole and benzotriazole derivatives to offer valuable context and potential synthetic strategies.

Introduction to this compound

The this compound scaffold represents a unique fusion of a benzofuran and a 1,2,3-triazole ring system. While the individual components are well-studied and recognized for their diverse biological activities, the fused system of this compound remains largely unexplored in scientific literature. To date, the primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Chemical Identifier for this compound

Compound NameCAS NumberMolecular Formula
This compound33080-67-0C₈H₅N₃O

The fusion of these two pharmacologically significant moieties suggests that this compound could exhibit novel biological properties, making it an intriguing target for synthetic and medicinal chemists. The triazole ring is known for its ability to participate in hydrogen bonding and its stability, while the benzofuran core is a common feature in many biologically active compounds.[1]

Synthetic Strategies for Related Benzofuran-Triazole Hybrids

Given the absence of specific synthetic protocols for this compound, this section details the synthesis of closely related benzofuran-triazole hybrids. A prevalent and powerful method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer.

A general workflow for the synthesis of benzofuran-triazole hybrids via click chemistry involves the preparation of a benzofuran precursor bearing either an azide or an alkyne functionality, which is then reacted with a corresponding triazole precursor.

References

Quantum Chemical Calculations for 2H-Benzofuro[2,3-d]triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2H-Benzofuro[2,3-d]triazole. This molecule and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused benzofuran and triazole ring system. The triazole moiety, a five-membered ring with three nitrogen atoms, is a well-established pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antiviral properties.[2][3] The benzofuran core is also a privileged scaffold in medicinal chemistry, known for its diverse pharmacological effects. The fusion of these two heterocyclic systems in this compound results in a unique molecular architecture with potential applications in drug design and materials science.[4]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level.[2][5] These computational methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, providing valuable insights that complement experimental studies.[2][3][5]

Experimental and Computational Protocols

The methodologies outlined below are based on common practices in the field of computational chemistry for the study of triazole and benzofuran derivatives.[2][3][5][6][7][8]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying medium-sized organic molecules.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3][5]

  • Basis Set Selection: A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various molecular properties are calculated at the same level of theory. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[2][5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and hyperconjugative interactions within the molecule.[5]

    • Spectroscopic Properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated to aid in the interpretation of experimental data.[3]

A generalized workflow for these DFT calculations is depicted in the following diagram:

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (HOMO, LUMO, MEP, NBO) freq_calc->prop_calc end Analyzed Properties prop_calc->end

Figure 1: A generalized workflow for DFT calculations.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on typical results from quantum chemical calculations on similar heterocyclic systems.

Optimized Geometrical Parameters

The bond lengths and angles of the optimized molecular structure are crucial for understanding its three-dimensional conformation.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (aromatic)1.38 - 1.42
C-N (triazole)1.33 - 1.38
N-N (triazole)1.30 - 1.35
C-O (furan)1.36 - 1.39
**Bond Angles (°) **C-N-N (triazole)108 - 112
N-C-N (triazole)105 - 109
C-O-C (furan)106 - 110
Electronic Properties

The electronic properties provide insights into the reactivity and electronic transitions of the molecule.

Table 2: Predicted Electronic Properties of this compound

PropertySymbolPredicted ValueUnit
HOMO EnergyEHOMO-6.5 to -7.5eV
LUMO EnergyELUMO-1.5 to -2.5eV
HOMO-LUMO GapΔE4.5 to 5.5eV
Dipole Momentµ2.0 to 3.0Debye
Ionization PotentialIP6.5 to 7.5eV
Electron AffinityEA1.5 to 2.5eV

Visualization of Molecular Structure and Reactivity

The structure of this compound and a conceptual diagram of its molecular electrostatic potential are presented below.

mep_concept cluster_nucleophilic Nucleophilic Attack cluster_electrophilic Electrophilic Attack Molecule This compound N_atoms Nitrogen Atoms (Negative Potential) Molecule->N_atoms Electron Rich H_atoms Hydrogen Atoms (Positive Potential) Molecule->H_atoms Electron Deficient

References

An In-depth Technical Guide to the 2H-Benzofuro[2,3-d]triazole Core: Stability, Reactivity, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, stability, and reactivity of the 2H-Benzofuro[2,3-d]triazole core, a heterocyclic scaffold of growing interest in medicinal chemistry. While direct and extensive research on this specific fused system is emerging, this document synthesizes available data on its constituent benzofuran and triazole moieties, as well as related benzofuran-triazole hybrids, to project the properties of the core.

Introduction to the this compound Core

The this compound scaffold represents a unique fusion of a benzofuran and a 1,2,3-triazole ring system. This combination is anticipated to yield a planar, electron-rich aromatic system with a distinct profile of stability and reactivity. The benzofuran component is a known pharmacophore present in numerous biologically active compounds, while the 1,2,3-triazole ring is recognized for its metabolic stability and its capacity to form hydrogen bonds, often acting as a bioisostere for amide bonds. The fusion of these two rings is expected to produce a novel heterocyclic system with potential applications in drug discovery and materials science.

Predicted Stability of the this compound Core

Direct experimental data on the stability of the this compound core is not extensively available in the current literature. However, based on the known properties of its constituent rings and related heterocyclic systems, a general stability profile can be inferred.

Thermal Stability: The fused aromatic nature of the this compound core suggests a high degree of thermal stability. Both benzofuran and 1,2,3-triazole rings are known to be thermally robust. For instance, derivatives of 2H-benzo[d]1,2,3-triazole have been shown to form robust, thermally stable organogels.[1][2] It is anticipated that the fused system would exhibit similar or enhanced thermal stability.

Photochemical Stability: The extensive π-conjugation in the this compound core suggests that it will absorb ultraviolet radiation and may be susceptible to photochemical reactions. While specific data is unavailable for this core, studies on other 1,2,3-triazole derivatives have shown photochemical decomposition pathways. Therefore, protection from light may be necessary for compounds containing this scaffold, depending on the substituents and the intended application.

pH Stability: The 1,2,3-triazole ring is generally stable across a wide pH range.[3] The benzofuran ring is also relatively stable, although it can undergo acid-catalyzed polymerization or decomposition under strong acidic conditions. Therefore, the this compound core is expected to be reasonably stable under neutral and moderately acidic or basic conditions. Extreme pH values should be avoided to prevent potential degradation.

Predicted Reactivity of the this compound Core

The reactivity of the this compound core will be dictated by the electron distribution within the fused ring system and the nature of any substituents.

Electrophilic Aromatic Substitution: The benzofuran moiety is generally susceptible to electrophilic attack. The fusion with the electron-withdrawing triazole ring is expected to deactivate the benzofuran ring towards electrophilic substitution compared to unsubstituted benzofuran. The position of substitution will be influenced by the directing effects of the fused triazole and any existing substituents on the benzene ring.

Nucleophilic Aromatic Substitution: The triazole ring can activate adjacent positions for nucleophilic attack, particularly if a good leaving group is present.[4] Therefore, substituted 2H-Benzofuro[2,3-d]triazoles may undergo nucleophilic aromatic substitution reactions, providing a route for further functionalization.

Reactions at the Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and are susceptible to alkylation or acylation. The specific nitrogen atom that reacts will depend on steric and electronic factors.

Cycloaddition Reactions: 1,2,3-Triazoles are often synthesized via [3+2] cycloaddition reactions between an azide and an alkyne (the Huisgen cycloaddition or "click chemistry").[5][6][7] While the fused this compound core is already formed, this reactivity is crucial for the synthesis of its precursors.

The following diagram illustrates the general predicted reactivity of the core:

Reactivity_of_2H_Benzofuro_2_3_d_triazole_Core Core This compound Core Electrophilic_Attack Electrophilic Aromatic Substitution (on Benzofuran part) Core->Electrophilic_Attack Electrophile (E+) Nucleophilic_Attack Nucleophilic Aromatic Substitution (activated positions) Core->Nucleophilic_Attack Nucleophile (Nu-) N_Functionalization N-Alkylation / N-Acylation (on Triazole part) Core->N_Functionalization Alkyl/Acyl Halide

Predicted reactivity of the this compound core.

Synthetic Approaches

The synthesis of the this compound core itself is not well-documented in publicly available literature. However, the synthesis of benzofuran-1,2,3-triazole hybrids is reported, and these methods provide a foundation for potential synthetic routes to the fused system. A common strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

General Synthetic Workflow for Benzofuran-Triazole Hybrids

A plausible synthetic workflow for obtaining compounds containing the benzofuran and triazole moieties is depicted below. This general scheme can be adapted to target the fused this compound core, likely through intramolecular cyclization of a suitably functionalized benzofuran precursor.

Synthetic_Workflow cluster_0 Synthesis of Benzofuran Precursor cluster_1 Synthesis of Triazole Precursor cluster_2 Click Chemistry cluster_3 Final Product Start Starting Materials (e.g., Substituted Phenol) Benzofuran_Formation Benzofuran Ring Formation Start->Benzofuran_Formation Functionalization Functionalization (e.g., Introduction of Alkyne or Azide) Benzofuran_Formation->Functionalization Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Functionalization->Click_Reaction Azide_or_Alkyne Azide or Alkyne Partner Azide_or_Alkyne->Click_Reaction Hybrid Benzofuran-Triazole Hybrid Click_Reaction->Hybrid

General synthetic workflow for benzofuran-triazole hybrids.
Representative Experimental Protocol: Synthesis of a Benzofuran-Triazole Hybrid

The following is a representative protocol for the synthesis of a benzofuran-triazole hybrid, adapted from the literature.[8] This protocol illustrates the key steps that could be modified for the synthesis of the fused this compound system.

Step 1: Synthesis of 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran

To a solution of 2-(4-fluorobenzoyl)-3-methyl-4-hydroxybenzofuran in a suitable solvent, an excess of propargyl bromide and a base (e.g., potassium carbonate) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargylated benzofuran derivative is dissolved in a mixture of t-butanol and water. To this solution, a corresponding azide, sodium ascorbate, and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is extracted and purified to yield the desired benzofuran-triazole hybrid.

Table 1: Summary of Reaction Conditions for a Representative CuAAC Reaction

ParameterValue
Solvent t-BuOH/H₂O
Catalyst CuSO₄·5H₂O
Reducing Agent Sodium Ascorbate
Temperature Room Temperature
Reaction Time 4-12 hours

Biological Significance and Potential Signaling Pathway Interactions

While the specific biological activity of the this compound core is yet to be extensively explored, derivatives of benzofuran-triazole hybrids have shown promising activities, including antifungal and anticancer properties.[9][10] For instance, certain benzofuran-triazole hybrids have been investigated as inhibitors of the EGFR-dependent signaling pathway in breast cancer.[9]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The inhibition of this pathway is a key strategy in cancer therapy.

The following diagram illustrates a simplified representation of the EGFR signaling pathway that could be targeted by novel inhibitors such as those based on the this compound scaffold.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Inhibitor Potential Inhibitor (e.g., Benzofurotriazole derivative) Inhibitor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Simplified EGFR signaling pathway and potential point of inhibition.

Conclusion and Future Directions

The this compound core represents a promising but underexplored heterocyclic system. Based on the known properties of its constituent rings, it is predicted to be a stable and versatile scaffold. Future research should focus on the development of efficient synthetic routes to this fused system and a thorough investigation of its stability and reactivity profile. Elucidating the biological activities of its derivatives will be crucial in unlocking its potential for applications in drug discovery and development. The exploration of its role as a potential inhibitor of key signaling pathways, such as the EGFR pathway, warrants further investigation.

References

The Elusive Synthesis of 2H-Benzofuro[2,3-d]triazole: A Review of Synthetic Strategies for Linked Benzofuran-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of established synthetic methodologies for the fused heterocyclic system, 2H-Benzofuro[2,3-d]triazole. Despite extensive searches for its preparation, no direct or analogous cyclization strategies for the construction of this specific benzofuran-fused triazole core have been reported. The current body of research, however, offers a wealth of information on the synthesis of a closely related class of compounds: benzofuran-1,2,3-triazole hybrids. In these molecules, the benzofuran and triazole rings are not fused but are covalently linked, often through a flexible tether. This guide will provide an in-depth technical overview of the predominant synthetic routes to these hybrid structures, focusing on the widely employed copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

This technical guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis of novel heterocyclic compounds incorporating both the benzofuran and triazole pharmacophores. While the direct synthesis of the fused this compound system remains an open area for synthetic exploration, the methodologies for preparing the linked hybrids are well-established and offer a versatile platform for the creation of diverse molecular libraries.

Synthetic Approaches to Benzofuran-1,2,3-Triazole Hybrids

The principal strategy for the synthesis of benzofuran-1,2,3-triazole hybrids is the 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne. This reaction, particularly the copper(I)-catalyzed variant, is highly efficient and regioselective, yielding the 1,4-disubstituted 1,2,3-triazole isomer. The general synthetic workflow involves the preparation of a benzofuran core functionalized with either an azide or an alkyne group, which is then reacted with a corresponding alkyne or azide-containing coupling partner.

A common synthetic pathway begins with a functionalized benzofuran, which is then elaborated to introduce the necessary reactive handle for the click chemistry reaction. For instance, a hydroxybenzofuran can be alkylated with propargyl bromide to install a terminal alkyne. This alkynylated benzofuran can then be reacted with a variety of organic azides to generate a library of benzofuran-triazole hybrids.

dot

Figure 1: General synthetic workflow for the preparation of benzofuran-1,2,3-triazole hybrids via click chemistry.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for the successful synthesis of benzofuran-1,2,3-triazole hybrids. The following protocols are based on established literature procedures.

Synthesis of 2-(4-Fluorobenzoyl)-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran (Alkynylated Benzofuran)

To a solution of 2-(4-fluorobenzoyl)-3-methyl-4-hydroxybenzofuran in a suitable solvent such as acetonitrile or DMF, is added a base, typically potassium carbonate. The mixture is stirred at room temperature, and then propargyl bromide is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

General Procedure for the Synthesis of Aromatic Azides

Aromatic azides are commonly prepared from the corresponding anilines via a Sandmeyer-type reaction. The aniline is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. Subsequently, a solution of sodium azide in water is added to the diazonium salt solution, leading to the formation of the aromatic azide, which often precipitates and can be collected by filtration.

General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The alkynylated benzofuran and the aromatic azide are dissolved in a suitable solvent system, often a mixture of DMF and water or t-BuOH and water. To this solution, a copper(I) catalyst is added. The catalyst can be generated in situ from copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate. The reaction is typically stirred at room temperature for a period ranging from a few hours to 24-48 hours. The progress of the reaction is monitored by TLC. Once complete, the product is isolated by filtration if it precipitates, or by an aqueous workup followed by extraction and purification by column chromatography or recrystallization.[1][2][3]

Quantitative Data Summary

The efficiency of the synthesis of benzofuran-1,2,3-triazole hybrids is often high, with the click chemistry step proceeding in good to excellent yields. The following table summarizes representative quantitative data from the literature for the key synthetic steps.

StepStarting MaterialsReagents and ConditionsYield (%)Reference
Alkynylation2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran, Propargyl bromideK₂CO₃, room temperature, 3-5 h62[1]
Alkynylation2-(2,4-Difluorobenzoyl)-3-methyl-4-hydroxybenzofuran, Propargyl bromideK₂CO₃, room temperature, 3-5 h55[1]
Click ChemistryAlkynylated Benzofuran, Aromatic AzidesCuSO₄·5H₂O, Sodium ascorbate, DMF, room temperature, 2-4 h70-85[1]
Click ChemistryN-(prop-2-yn-1-yl)benzofuran-2-carboxamide, Benzyl azidesCuSO₄·5H₂O, Sodium ascorbate, H₂O/t-BuOH, room temperature, 24-48 hNot specified, but generally good[2][3]

Logical Relationships in the Synthetic Pathway

The synthesis of benzofuran-1,2,3-triazole hybrids follows a logical and modular approach. The choice of substituents on both the benzofuran core and the aromatic azide can be independently varied, allowing for the generation of a diverse library of compounds from a common set of intermediates. This modularity is a key advantage of the click chemistry approach.

Logical_Relationship Benzofuran_Core Substituted Benzofuran Precursor Alkyne_Functionalization Introduction of Alkyne Benzofuran_Core->Alkyne_Functionalization Alkynylated_Intermediate Alkynylated Benzofuran Alkyne_Functionalization->Alkynylated_Intermediate Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition Alkynylated_Intermediate->Click_Reaction Aromatic_Amine Substituted Aniline Azide_Formation Diazotization and Azidation Aromatic_Amine->Azide_Formation Azide_Intermediate Aromatic Azide Azide_Formation->Azide_Intermediate Azide_Intermediate->Click_Reaction Final_Product Benzofuran-1,2,3-Triazole Hybrid Click_Reaction->Final_Product

References

The Rising Therapeutic Potential of Benzofuran-Triazole Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of benzofuran-triazole compounds, highlighting their significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current research, presenting quantitative data, detailed experimental protocols, and a visual exploration of the underlying signaling pathways.

The guide underscores the growing interest in heterocyclic compounds in medicinal chemistry, with a particular focus on hybrid molecules that integrate benzofuran and triazole moieties. While the fully fused benzofurotriazole system remains a less explored scaffold, the synergistic effects observed in benzofuran-triazole hybrids have positioned them as promising candidates for novel therapeutic agents.

Key Biological Activities and Quantitative Data

Research has demonstrated the broad-spectrum biological activities of benzofuran-triazole derivatives. The following tables summarize the quantitative data from various studies, offering a comparative analysis of their efficacy.

Table 1: Anticancer Activity of Benzofuran-Triazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
BF-Tz Hybrid 1 A549 (Lung)6.3 ± 0.7[1]
BF-Tz Hybrid 2 MCF-7 (Breast)1.287[2]
BF-Tz Hybrid 3 HeLa (Cervical)1.35 ± 0.74[3]
BF-Ox Hybrid 4 HCT116 (Colon)3.27[2]
BF-Tz Hybrid 5 PC-3 (Prostate)8.08[4]

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Benzofuran-Triazole Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
BF-Tz Hybrid A Bacillus subtilis1.25 ± 0.60[4]
BF-Tz Hybrid B Escherichia coli1.80 ± 0.25[4]
BF-Tz Hybrid C Trichophyton rubrum32[5]
BF-Tz Hybrid D Cryptococcus neoformans32[5]
BF-Tz Hybrid E Staphylococcus aureus32[6]

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
Compound IDAssayInhibition (%)IC50 (µM)Reference
BF-Pip Hybrid 5d NO Production-52.23 ± 0.97[7][8]
Indomethacin Carrageenan-induced paw edema60 (at 3h)-[9]

Note: Data for anti-inflammatory activity of direct benzofuran-triazole hybrids is limited; the table reflects the activity of a related benzofuran-piperazine hybrid.

Mechanistic Insights: Signaling Pathways

The biological effects of benzofuran-triazole compounds are believed to be mediated through the modulation of key cellular signaling pathways. In cancer and inflammation, the NF-κB and MAPK pathways are critical. While direct evidence for benzofuran-triazole hybrids is still emerging, studies on individual benzofuran and triazole moieties suggest a likely mechanism of action involving the inhibition of these pathways, leading to apoptosis in cancer cells and a reduction in inflammatory responses.

NF-kB Signaling Pathway cluster_stimulus Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines TNFR TNFR Inflammatory Cytokines->TNFR Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR IKK Complex IKK Complex TNFR->IKK Complex EGFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates Benzofuran-Triazole Benzofuran-Triazole Benzofuran-Triazole->IKK Complex inhibits Target Genes Target Genes NF-κB (p50/p65) ->Target Genes activates transcription Inflammation, Proliferation Inflammation, Proliferation Target Genes->Inflammation, Proliferation

NF-κB signaling pathway and potential inhibition by benzofuran-triazole compounds.

MAPK Signaling Pathway cluster_stimulus Stimuli cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Stress->Receptor Tyrosine Kinase Growth Factors Growth Factors Growth Factors ->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK ERK ERK->ERK translocates Benzofuran-Triazole Benzofuran-Triazole Benzofuran-Triazole->RAF inhibits Transcription Factors Transcription Factors ERK ->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Apoptosis Proliferation, Survival, Apoptosis Gene Expression->Proliferation, Survival, Apoptosis

MAPK signaling pathway and a potential point of inhibition by benzofuran-triazole compounds.

Experimental Protocols

To facilitate further research and validation of the reported findings, this guide provides detailed methodologies for key in vitro and in vivo assays.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran-triazole compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Workflow - MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Benzofuran-Triazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H

A generalized workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The benzofuran-triazole compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of compounds.[2][9][15][16]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds are administered orally or topically to the animals in the test group, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future development of benzofuran-triazole compounds as next-generation therapeutics. The presented data and methodologies are intended to accelerate research and foster innovation in this promising area of medicinal chemistry.

References

Methodological & Application

Protocol for the synthesis of 2H-Benzofuro[2,3-d]triazole from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2H-Benzofuro[2,3-d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences from commercially available starting materials and proceeds through the formation of a substituted benzofuran intermediate, followed by the construction of the fused triazole ring. This protocol outlines the necessary reagents, reaction conditions, and purification methods for each step. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided using the DOT language.

Introduction

Fused heterocyclic systems are of significant interest in drug discovery and development due to their diverse pharmacological activities. The this compound scaffold, which incorporates both a benzofuran and a triazole moiety, presents a unique chemical space for the exploration of novel therapeutic agents. This protocol details a plausible and accessible synthetic route to this target molecule, designed for researchers in organic and medicinal chemistry.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-nitrobenzofuran

This initial step focuses on the construction of the benzofuran core with the required substitution pattern for subsequent transformations.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-cyano-3-nitrobenzofuran.

Step 2: Synthesis of 2,3-Diaminobenzofuran

This step involves the simultaneous reduction of the nitro group and the cyano group to form the key diamine intermediate.

Reaction Scheme:

Procedure:

  • To a solution of 2-cyano-3-nitrobenzofuran (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2,3-diaminobenzofuran. This intermediate is often used in the next step without further purification due to its potential instability.

Step 3: Synthesis of this compound

The final step is the diazotization of the o-diaminobenzofuran to form the fused triazole ring.

Reaction Scheme:

Procedure:

  • Dissolve the crude 2,3-diaminobenzofuran (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

StepStarting MaterialReagentsProductYield (%)
12-hydroxy-3-nitrobenzaldehydemalononitrile, piperidine, ethanol2-cyano-3-nitrobenzofuran75-85
22-cyano-3-nitrobenzofuranSnCl₂·2H₂O, HCl, ethanol2,3-diaminobenzofuran60-70
32,3-diaminobenzofuranNaNO₂, acetic acid, waterThis compound80-90

Note: Yields are approximate and may vary depending on experimental conditions and scale.

Mandatory Visualization

Synthesis_Workflow Start o-Phenylenediamine (Initial Query) Proposed_Start 2-hydroxy-3- nitrobenzaldehyde Start->Proposed_Start Alternative Starting Material Step1_Product 2-Cyano-3- nitrobenzofuran Proposed_Start->Step1_Product Step 1: Cyclization Step1_Reagents Malononitrile, Piperidine Step1_Reagents->Proposed_Start Step2_Product 2,3-Diaminobenzofuran Step1_Product->Step2_Product Step 2: Reduction Step2_Reagents SnCl2 / HCl Step2_Reagents->Step1_Product Final_Product This compound Step2_Product->Final_Product Step 3: Diazotization Step3_Reagents NaNO2 / Acetic Acid Step3_Reagents->Step2_Product

Caption: Synthetic workflow for this compound.

Applications of Benzofuran-Triazole Hybrids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of benzofuran and triazole moieties has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents. While specific data on the fused heterocyclic system 2H-Benzofuro[2,3-d]triazole is limited in publicly available research, a significant body of work exists on various benzofuran-triazole hybrids, particularly those featuring a 1,2,3-triazole ring linked to a benzofuran core. These hybrids have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and enzyme inhibitory properties. This document provides a detailed overview of the applications of these hybrid molecules, complete with quantitative data, experimental protocols, and workflow diagrams to guide researchers in this field.

Key Application Areas

Benzofuran-triazole hybrids have been primarily investigated for their potential in the following therapeutic areas:

  • Antifungal Activity: A significant area of research has focused on the development of benzofuran-triazole derivatives as potent antifungal agents. These compounds have shown efficacy against a range of pathogenic fungi.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzofuran-triazole hybrids against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.[1][2]

  • Enzyme Inhibition: The unique structural features of these hybrids make them suitable candidates for targeting specific enzymes involved in disease pathogenesis. Inhibition of enzymes such as protein kinases and acetylcholinesterase has been reported.[3][4]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative benzofuran-1,2,3-triazole hybrids and related derivatives. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Compound IDTargetAssayIC₅₀ (µM)Reference
Anticancer Derivatives
BENZ-0454EGFRIn-silico Docking Score-10.2 kcal/mol[2]
BENZ-0143EGFRIn-silico Docking Score-10.0 kcal/mol[2]
BENZ-1292EGFRIn-silico Docking Score-9.9 kcal/mol[2]
Compound 3dMCF-7 cell lineAnticancer Activity11.34[5]
Compound 3fMCF-7 cell lineAnticancer Activity11.73[5]
Compound 3dHeLa cell lineAnticancer Activity16.48[5]
Enzyme Inhibitory Derivatives
Compound 12dAcetylcholinesterase (AChE)Enzyme Inhibition0.73 ± 0.54[4]
Compound 12mButyrylcholinesterase (BChE)Enzyme Inhibition0.038 ± 0.50[4]
Compound 12dα-glucosidaseEnzyme Inhibition36.74 ± 1.24[4]
Compound 12dUreaseEnzyme Inhibition19.35 ± 1.28[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzofuran-triazole hybrids and a common assay for evaluating their biological activity.

Protocol 1: Synthesis of Benzofuran-1,2,3-triazole Hybrids via Click Chemistry

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize 1,4-disubstituted 1,2,3-triazole-linked benzofuran derivatives.

Materials:

  • Propargylated benzofuran derivative (e.g., 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran)

  • Aryl or alkyl azide

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Solvent: Dichloromethane (DCM) and Water (H₂O) or tert-Butanol and Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the propargylated benzofuran derivative (1.0 eq) and the corresponding azide (1.1 eq) in a 1:1 mixture of DCM and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction Initiation: To the stirred solution from step 1, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a common method for assessing the AChE inhibitory activity of synthesized compounds, which is relevant for Alzheimer's disease research.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the test compound solution at various concentrations.

  • Enzyme Initiation: Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined by measuring the increase in absorbance per minute. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Workflow for Benzofuran-1,2,3-triazole Hybrids

The following diagram illustrates a typical synthetic workflow for producing benzofuran-1,2,3-triazole hybrids, starting from a substituted benzofuran.

G cluster_0 Starting Material Preparation cluster_1 Azide Synthesis cluster_2 Click Chemistry Cycloaddition cluster_3 Final Steps A Substituted Hydroxybenzofuran C Propargylated Benzofuran A->C Propargylation (K2CO3, Acetone) B Propargyl Bromide B->C G Benzofuran-1,2,3-triazole Hybrid C->G D Aryl/Alkyl Halide F Aryl/Alkyl Azide D->F Azidation (DMF) E Sodium Azide (NaN3) E->F F->G I Purification (Column Chromatography) G->I H Cu(I) Catalyst (CuSO4/NaAsc) H->G CuAAC Reaction (t-BuOH/H2O) J Characterization (NMR, MS) I->J

Caption: General workflow for the synthesis of benzofuran-1,2,3-triazole hybrids.

Conclusion

Benzofuran-triazole hybrids represent a versatile scaffold in medicinal chemistry with demonstrated potential in developing novel antifungal, anticancer, and enzyme-inhibiting agents. The synthetic accessibility of these compounds, particularly through robust methods like click chemistry, allows for the creation of diverse chemical libraries for biological screening. The provided protocols and data serve as a foundational guide for researchers aiming to explore and expand the therapeutic applications of this promising class of heterocyclic compounds. Further investigation into the specific this compound system is warranted to fully elucidate its potential in drug discovery.

References

Application Notes and Protocols for 2H-Benzofuro[2,3-d]triazole as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The fused heterocyclic system 2H-Benzofuro[2,3-d]triazole is not a readily available commercial compound and its synthesis has not been reported in the peer-reviewed scientific literature to date. The following application notes and protocols are therefore based on established synthetic methodologies for analogous benzofused triazole systems and the known chemical reactivity of benzofuran and triazole moieties. The provided experimental details are hypothetical and intended to serve as a guiding framework for researchers.

Introduction

The fusion of biologically significant pharmacophores into a single molecular entity is a well-established strategy in drug discovery for the development of novel therapeutic agents. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the 1,2,3-triazole ring is a key structural motif in many pharmaceuticals and functional materials, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5][6]

This document outlines a proposed synthetic pathway to the novel this compound scaffold and discusses its potential applications as a versatile building block for the synthesis of new chemical entities with potential utility in medicinal chemistry and materials science.

Proposed Synthetic Pathway to this compound

The synthesis of this compound can be envisioned through the construction of a key intermediate, 2,3-diaminobenzofuran, followed by diazotization and cyclization to form the fused triazole ring. A plausible synthetic route is detailed below.

Synthetic_Workflow A 2-Hydroxybenzonitrile B 2-(Allyloxy)benzonitrile A->B Allylation C 2-Amino-3-methylbenzofuran B->C Claisen Rearrangement & Cyclization D 2,3-Diaminobenzofuran C->D Nitration & Reduction E This compound D->E Diazotization & Cyclization Functionalization_Pathway A This compound B N-Alkylated Derivatives A->B Alkylation (R-X) C N-Arylated Derivatives A->C Arylation (Ar-X, Buchwald-Hartwig) D Bioactive Molecules B->D C->D Signaling_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes Transcription BFT_Derivative BFT Derivative BFT_Derivative->IKK Inhibits

References

Application Notes and Protocols for 2H-Benzofuro[2,3-d]triazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the discovery of novel antifungal agents with new mechanisms of action. One promising class of compounds is the 2H-Benzofuro[2,3-d]triazole derivatives. These heterocyclic compounds have demonstrated noteworthy in vitro activity against a range of pathogenic fungi, including strains resistant to existing therapies. This document provides an overview of their antifungal potential, key experimental data, and detailed protocols for their synthesis and evaluation.

Application Notes

This compound derivatives represent a novel scaffold for the development of antifungal drugs. Recent studies have highlighted their potential as inhibitors of fungal growth, with some compounds exhibiting moderate to satisfactory activity against various pathogenic fungi.[1][2] A key advantage of this class of compounds may lie in their potential to act on novel fungal targets, such as N-myristoyltransferase (NMT), offering an alternative to conventional antifungal agents that primarily target the fungal cell membrane or cell wall.[1][2] The exploration of structure-activity relationships (SARs) within this series has provided initial insights for optimizing their antifungal potency.[1][2] Further research into their mechanism of action, toxicity profile, and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of benzofuran-triazole hybrids against five pathogenic fungal strains.[1] The data is presented to facilitate comparison between the synthesized compounds and the control drug, fluconazole.

CompoundR SubstituentC. albicans (ATCC 90028) MIC (µg/mL)C. parapsilosis (ATCC 22019) MIC (µg/mL)C. neoformans (ATCC 90112) MIC (µg/mL)A. fumigatus (ATCC 204305) MIC (µg/mL)T. rubrum (Clinical Isolate) MIC (µg/mL)
4a H>128>128>128>128>128
4b 4-F6464646464
4c 4-Cl>128>128>128>128>128
4d 4-Br6464646464
4e 4-CH33232323232
4f 4-OCH33232323232
4g 4-NO26464646464
4h 3-F3232323232
4i 3-Cl6464646464
4j 3-Br6464646464
4k 3-CH36464646464
4l 3-OCH36464646464
4m 2-F6464646464
4n 2-Cl6464646464
4o 2-Br6464646464
4p 2-CH36464646464
4q 2-OCH36464646464
4r 2,4-diF6464646464
Fluconazole -1264>128128

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of benzofuran-triazole hybrids via click chemistry.[1][2]

Materials:

  • Substituted 2-acetylbenzofuran

  • Appropriate reagents for introducing a propargyloxy group (e.g., propargyl bromide, K2CO3, DMF)

  • Substituted benzyl azides (can be synthesized from the corresponding benzyl halides and sodium azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-butanol, water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Propargyloxy Benzofuran Intermediate:

    • To a solution of the substituted 2-acetylbenzofuran in DMF, add potassium carbonate and propargyl bromide.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the propargyloxy benzofuran intermediate.

  • Synthesis of Benzyl Azides:

    • Dissolve the corresponding substituted benzyl halide in a suitable solvent (e.g., DMF or acetone).

    • Add sodium azide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy for the appearance of the azide peak).

    • Carefully work up the reaction mixture to isolate the benzyl azide. Caution: Organic azides can be explosive and should be handled with care.

  • Click Chemistry Reaction (Huisgen 1,3-Dipolar Cycloaddition):

    • In a mixture of t-butanol and water, dissolve the propargyloxy benzofuran intermediate and the appropriate benzyl azide.

    • To this solution, add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

    • Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (typically monitored by TLC).

    • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography to yield the final this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density depending on the fungus.

    • Further dilute the standardized fungal suspension in RPMI-1640 medium to achieve the final desired inoculum concentration for the assay.

  • Preparation of Drug Dilutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungal inoculum without any drug) and a negative control (medium only). If available, include a standard antifungal drug (e.g., fluconazole) as a reference.

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for the required duration (e.g., 24-48 hours for yeasts, longer for molds).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

    • For yeasts, the endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90%.

    • For filamentous fungi, the MIC is determined as the lowest concentration that shows no visible growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antifungal_eval Antifungal Evaluation start Starting Materials (Substituted 2-acetylbenzofuran) propargylation Propargylation start->propargylation click_reaction Click Chemistry (CuAAC) propargylation->click_reaction azide_synthesis Benzyl Azide Synthesis azide_synthesis->click_reaction purification Purification (Column Chromatography) click_reaction->purification characterization Characterization (NMR, HRMS) purification->characterization final_compounds Final Benzofuran- Triazole Derivatives characterization->final_compounds stock_prep Prepare Stock Solutions of Compounds final_compounds->stock_prep mic_testing Broth Microdilution Assay (MIC Determination) stock_prep->mic_testing data_analysis Data Analysis & SAR mic_testing->data_analysis

Caption: Workflow for the synthesis and antifungal evaluation of this compound derivatives.

mechanism_of_action cluster_fungal_cell Fungal Cell nmt N-myristoyltransferase (NMT) myristoylation Protein Myristoylation nmt->myristoylation catalyzes protein N-terminal Glycine containing proteins protein->myristoylation membrane Cell Membrane Localization & Function myristoylation->membrane viability Fungal Viability & Growth membrane->viability compound Benzofuran-Triazole Derivative compound->nmt inhibits

Caption: Proposed mechanism of action via inhibition of N-myristoyltransferase (NMT).

References

Application Notes and Protocols for Antiviral Activity of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data on the antiviral activity of substituted 2H-Benzofuro[2,3-d]triazoles. The following information is based on the closely related and well-studied class of substituted benzotriazoles , which serve as a valuable proxy for understanding potential antiviral applications of similar heterocyclic compounds.

Introduction

Benzotriazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral properties.[1] These compounds have shown promising activity against a variety of RNA and DNA viruses, making them attractive candidates for further drug development. This document provides a summary of their antiviral activity, detailed experimental protocols for their evaluation, and insights into their mechanism of action.

Data Presentation: Antiviral Activity of Substituted Benzotriazoles

The antiviral efficacy of various substituted benzotriazole derivatives has been evaluated against several viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for representative compounds against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family.

Compound IDSubstitution PatternVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
11b Specific substitutions not detailedCVB56 - 18.5>100>5.4 - >16.7[1][2]
18e pivalamide derivative of a 4-F benzotriazoleCVB56 - 18.5>100>5.4 - >16.7[1][2]
41a 3,4,5-trimethoxybenzoyl substitutionCVB518.5>100>5.4[1]
43a p-chlorobenzoyl substitutionCVB59>100>11.1[1]
99b Specific substitutions not detailedCVB56 - 18.5>100>5.4 - >16.7[1][2]
17 N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)-R-amideCVB56.9Not ReportedNot Reported[4][5]
18 N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)-R-amideCVB55.5Not ReportedNot Reported[4][5]

Mechanism of Action

Studies on the mechanism of action of these compounds are ongoing. However, research on compound 18e suggests that it acts at an early stage of the viral life cycle.[1][2] The compound did not exhibit direct virucidal activity but was most effective when added before or during viral infection, indicating that it may interfere with viral attachment to the host cell.[1][2]

Below is a diagram illustrating the proposed mechanism of action for compound 18e.

G cluster_virus_lifecycle Viral Lifecycle cluster_inhibition Inhibition by Compound 18e Virus CVB5 Virus Attachment Attachment Virus->Attachment 1. Binds to Receptor HostCell Host Cell Entry Entry HostCell->Entry 2. Internalization Attachment->HostCell Replication Replication Entry->Replication 3. Uncoating & Genome Replication Assembly Assembly Replication->Assembly 4. Viral Protein Synthesis & Assembly Release Release Assembly->Release 5. Release of New Virions Compound18e Compound 18e Inhibition Inhibition of Attachment Compound18e->Inhibition Inhibition->Attachment

Caption: Proposed mechanism of action of compound 18e.

Experimental Protocols

General Synthesis of Substituted Benzotriazoles

A general synthetic route to N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide derivatives involves the reaction of the corresponding amine with a suitable benzoyl chloride derivative.[4]

Materials:

  • 4-(4-fluoro-2H-benzo[d][1][2][3]triazol-2-yl)aniline

  • Appropriate benzoyl chloride derivative

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

  • Crushed ice

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Solubilize the amine starting material in DMF or DMA.

  • Add an equimolar amount of the required benzoyl chloride derivative to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically several hours).

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid precipitate by filtration and wash with water.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterize the final product by spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, MS).

The workflow for the synthesis and purification is depicted below.

G Start Starting Materials: - Amine - Benzoyl Chloride Reaction Reaction in DMF or DMA Start->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Silica Gel Chromatography Filtration->Purification Characterization Spectroscopic Characterization Purification->Characterization FinalProduct Pure Substituted Benzotriazole Characterization->FinalProduct

Caption: General workflow for synthesis and purification.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound that inhibits virus-induced plaque formation by 50% (EC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Coxsackievirus B5 (CVB5)

  • Test compounds

  • Carboxymethyl cellulose (CMC) or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in DMEM with a low concentration of FBS (e.g., 2%).

  • Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of CVB5.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay the cells with a medium containing carboxymethyl cellulose to restrict virus spread to adjacent cells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, fix the cells with a formalin solution.

  • Stain the cells with a crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on the metabolic activity of the cells to determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Vero cells

  • 96-well plates

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed Vero cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the medium and add the compound dilutions to the cells. Include a cell control with no compound.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control.

  • Determine the CC₅₀ value by regression analysis.

The relationship between the antiviral and cytotoxicity assays is crucial for determining the selectivity of the compound.

G cluster_assays Compound Evaluation AntiviralAssay Antiviral Assay (e.g., Plaque Reduction) EC50 EC₅₀ (Effective Concentration) AntiviralAssay->EC50 CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CC50 CC₅₀ (Cytotoxic Concentration) CytotoxicityAssay->CC50 SI Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI CC50->SI

Caption: Relationship between antiviral and cytotoxicity assays.

References

The Untapped Potential of 2H-Benzofuro[2,3-d]triazole in Oncology: A Look at Related Promising Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the specific application of 2H-Benzofuro[2,3-d]triazole in the development of anticancer therapies has revealed a notable scarcity of dedicated studies on this particular heterocyclic scaffold. However, the broader family of benzofuran-triazole and structurally related benzoxazinone-triazole hybrids has emerged as a fertile ground for the discovery of novel and potent anticancer agents. This report provides a comprehensive overview of these closely related compounds, offering valuable insights for researchers, scientists, and drug development professionals exploring new avenues in cancer therapeutics.

The fusion of a benzofuran or a bioisosteric benzoxazinone core with a 1,2,3-triazole moiety has given rise to a class of compounds with significant antiproliferative properties. These hybrid molecules have demonstrated efficacy against a range of cancer cell lines, operating through diverse mechanisms of action that include the induction of DNA damage, apoptosis, and autophagy. This document will delve into the application notes, experimental protocols, and key data associated with these promising anticancer candidates.

Application Notes

The development of novel anticancer agents is driven by the need for therapies with improved efficacy and reduced side effects. Benzofuran and benzoxazinone-triazole hybrids have shown considerable promise in this regard. The planar nature of these molecules is believed to facilitate intercalation into DNA, leading to the induction of DNA damage and subsequent cell death.[1][2] Furthermore, these compounds have been observed to trigger apoptosis through both caspase-dependent and independent pathways, as well as inducing autophagy, a cellular self-degradation process that can be harnessed to eliminate cancer cells.

A key strategy in the design of these compounds involves molecular hybridization, combining the pharmacologically active benzofuran or benzoxazinone core with the versatile 1,2,3-triazole ring. The triazole moiety not only acts as a stable linker but also actively participates in binding to biological targets.[3][4] This approach has led to the identification of lead compounds with potent activity against various cancer types, including liver, lung, and breast cancer.[2][5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of representative benzofuran-triazole and benzoxazinone-triazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a clear comparison of their potency.

Table 1: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
c5Huh-7 (Liver Cancer)28.48[2]
c14Huh-7 (Liver Cancer)32.60[2]
c16Huh-7 (Liver Cancer)31.87[2]
c18Huh-7 (Liver Cancer)19.05[2]
14bA549 (Lung Cancer)7.59[5]
14cA549 (Lung Cancer)18.52[5]

Table 2: Anticancer Activity of Other Triazole-Containing Compounds

CompoundCompound ClassTarget Cell LineIC50 (µM)Reference
8Phosphonate 1,2,3-triazoleHT-1080 (Fibrosarcoma)15.13[6]
8Phosphonate 1,2,3-triazoleA-549 (Lung Cancer)21.25[6]
8Phosphonate 1,2,3-triazoleMCF-7 (Breast Cancer)18.06[6]
8Phosphonate 1,2,3-triazoleMDA-MB-231 (Breast Cancer)16.32[6]
251,2,3-Triazole DerivativeMDA-MB-468 (Breast Cancer)Log GI50 = -5.70[3]
251,2,3-Triazole DerivativeBT-549 (Breast Cancer)Log GI50 = -5.40[3]
251,2,3-Triazole DerivativeOVCAR-4 (Ovarian Cancer)Log GI50 = -5.52[3]
251,2,3-Triazole DerivativeSK-MEL-5 (Melanoma)Log GI50 = -5.55[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to evaluate the anticancer potential of benzofuran-triazole and benzoxazinone-triazole derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Huh-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Treat the cells with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.[2][6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compounds at various concentrations for a specified time (e.g., 72 hours).[2]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: DNA Damage Detection (γ-H2AX Staining)

This protocol is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Fixation and permeabilization buffers

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat with the test compounds for the desired time.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of γ-H2AX foci per cell can be quantified as a measure of DNA damage.[2]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the development and mechanism of action of these anticancer compounds.

G cluster_synthesis General Synthesis Workflow Start Benzofuran or Benzoxazinone Core Step1 Functionalization Start->Step1 Step2 Introduction of Azide or Alkyne Step1->Step2 Step3 Click Chemistry (CuAAC) Step2->Step3 Final Benzofuran/Benzoxazinone -Triazole Hybrid Step3->Final

Caption: General workflow for the synthesis of benzofuran/benzoxazinone-triazole hybrids.

G cluster_pathway Proposed Mechanism of Action cluster_outcome Cellular Outcome Compound Benzofuran/Benzoxazinone -Triazole Hybrid DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation ROS_Production ROS Production Compound->ROS_Production Autophagy Autophagy (LC3 ↑) Compound->Autophagy DNA_Damage DNA Damage (γ-H2AX ↑) DNA_Intercalation->DNA_Damage ROS_Production->DNA_Damage Apoptosis Apoptosis (Caspase Activation) DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Signaling pathways activated by benzofuran/benzoxazinone-triazole hybrids.

G cluster_workflow Experimental Evaluation Workflow Synthesis Compound Synthesis and Characterization InVitro In Vitro Screening Cell Viability Assays (e.g., MTT) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies (e.g., Western Blot, Immunofluorescence) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo Clinical Preclinical and Clinical Development InVivo->Clinical

Caption: Logical workflow for the development of novel anticancer agents.

References

Application of 2H-Benzofuro[2,3-d]triazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Benzofuro[2,3-d]triazole and its derivatives have emerged as a significant class of heterocyclic compounds in materials science. Their unique electronic properties, characterized by an electron-accepting triazole core fused with a benzofuran moiety, make them promising building blocks for a variety of functional organic materials. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives, with a primary focus on their application in organic electronics. The protocols and data presented are compiled from recent scientific literature to aid researchers in this field.

Application in Organic Field-Effect Transistors (OFETs)

Donor-π-Acceptor-π-Donor (D-π-A-π-D) molecules based on a 2H-benzo[d][1][2][3]triazole core have been successfully synthesized and employed as p-type semiconductors in Organic Field-Effect Transistors (OFETs).[1][2] The electron-accepting nature of the benzotriazole core, combined with various electron-donating groups connected through π-conjugated linkers, allows for the tuning of the material's electronic and photophysical properties.[1][4] The planarity of the molecular structure and efficient intramolecular charge transfer are crucial for achieving good semiconductor performance in OFET devices.[1][2]

Quantitative Data Summary

The following tables summarize the key photophysical and electrical properties of various 2H-benzo[d][1][2][3]triazole derivatives reported in the literature.

Table 1: Photophysical Properties of 2H-Benzo[d][1][2][3]triazole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
Bzt-H337385-[1]
Bzt-OMe345410-[1]
Bzt-SMe358512-[1]
Bzt-NMe₂380530-[1]
Bzt-Th365525-[1]

Table 2: OFET Performance of 2H-Benzo[d][1][2][3]triazole Derivatives

CompoundHole Mobility (μ_h, cm²/Vs)On/Off RatioThreshold Voltage (V_th, V)Device ArchitectureReference
Bzt-Th1.5 x 10⁻³10⁵-10Top-contact, Bottom-gate[1]
Bzt-SMe8.0 x 10⁻⁴10⁴-15Top-contact, Bottom-gate[1]
Bzt-NMe₂5.0 x 10⁻⁴10⁴-20Top-contact, Bottom-gate[1]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of D-A-D type 2H-benzo[d][1][2][3]triazole derivatives is typically achieved through a Sonogashira cross-coupling reaction. The general workflow involves the coupling of a dibrominated 2H-benzo[d][1][2][3]triazole core with terminal alkynes bearing various donor groups.

Protocol 1: Synthesis of 4,7-dibromo-2-phenyl-2H-benzo[d][1][2][3]triazole (Core Acceptor)

  • Materials: 2-phenyl-2H-benzo[d][1][2][3]triazole, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • Dissolve 2-phenyl-2H-benzo[d][1][2][3]triazole (1 equivalent) in chloroform.

    • Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-dibromo-2-phenyl-2H-benzo[d][1][2][3]triazole.

Protocol 2: Sonogashira Coupling for the Synthesis of D-A-D Derivatives (e.g., Bzt-Th)

  • Materials: 4,7-dibromo-2-phenyl-2H-benzo[d][1][2][3]triazole, 2-ethynylthiophene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a degassed solution of 4,7-dibromo-2-phenyl-2H-benzo[d][1][2][3]triazole (1 equivalent) and 2-ethynylthiophene (2.5 equivalents) in a mixture of THF and TEA (2:1 v/v), add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).

    • Heat the reaction mixture to 60 °C and stir under an inert atmosphere (e.g., Argon) for 48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final D-A-D compound.

Fabrication of Organic Field-Effect Transistors (OFETs)

A common device architecture for testing these materials is the top-contact, bottom-gate configuration.

Protocol 3: Fabrication of a Top-Contact, Bottom-Gate OFET

  • Substrate: Highly doped p-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.

  • Procedure:

    • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

    • Surface Treatment: Treat the SiO₂ surface with a hydroxyl-terminated silane self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), by vapor deposition or solution immersion to improve the semiconductor film growth and device performance.

    • Semiconductor Deposition: Deposit the synthesized 2H-benzo[d][1][2][3]triazole derivative as a thin film onto the treated substrate. This can be done by:

      • Spin-coating: Dissolve the semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL) and spin-coat onto the substrate at a defined speed (e.g., 1500-3000 rpm) for a set time (e.g., 60 seconds).

      • Thermal Evaporation: Heat the semiconductor material in a high-vacuum chamber (e.g., < 10⁻⁶ Torr) until it sublimes and deposits onto the substrate.

    • Annealing: Anneal the semiconductor film at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 30-60 minutes) under an inert atmosphere to improve film crystallinity and morphology.

    • Source-Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., Gold) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask dimensions.

    • Device Characterization: Characterize the electrical properties of the fabricated OFET in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine the hole mobility, on/off ratio, and threshold voltage.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_coupling Sonogashira Coupling cluster_final Final Product 2-phenyl-2H-benzo[d][1,2,3]triazole 2-phenyl-2H-benzo[d][1,2,3]triazole Bromination Bromination 2-phenyl-2H-benzo[d][1,2,3]triazole->Bromination NBS NBS NBS->Bromination 4,7-dibromo-2-phenyl-2H-benzo[d][1,2,3]triazole 4,7-dibromo-2-phenyl-2H-benzo[d][1,2,3]triazole Bromination->4,7-dibromo-2-phenyl-2H-benzo[d][1,2,3]triazole Coupling Reaction Coupling Reaction 4,7-dibromo-2-phenyl-2H-benzo[d][1,2,3]triazole->Coupling Reaction Terminal Alkyne (Donor) Terminal Alkyne (Donor) Terminal Alkyne (Donor)->Coupling Reaction Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI->Coupling Reaction D-A-D Derivative D-A-D Derivative Coupling Reaction->D-A-D Derivative

Caption: General synthesis workflow for D-A-D type 2H-benzo[d][1][2][3]triazole derivatives.

OFET_Architecture cluster_device Top-Contact, Bottom-Gate OFET Gate Electrode (p++ Si) Gate Electrode (p++ Si) Gate Dielectric (SiO2) Gate Dielectric (SiO2) Gate Electrode (p++ Si):n->Gate Dielectric (SiO2):s Semiconductor Layer Semiconductor Layer Gate Dielectric (SiO2):n->Semiconductor Layer:s Source Electrode (Au) Source Electrode (Au) Semiconductor Layer:n->Source Electrode (Au):s Drain Electrode (Au) Drain Electrode (Au) Semiconductor Layer:n->Drain Electrode (Au):s

Caption: Schematic of a top-contact, bottom-gate Organic Field-Effect Transistor (OFET).

References

Application Notes and Protocols: Click Chemistry for Functionalizing 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of the 2H-Benzofuro[2,3-d]triazole scaffold using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. This approach offers a robust and efficient strategy for creating diverse libraries of novel compounds with potential applications in drug discovery and development. The protocols outlined below are based on established procedures for analogous heterocyclic systems and are intended to serve as a foundational guide for researchers.

Introduction

The this compound core is a heterocyclic scaffold of interest in medicinal chemistry. Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive starting point for the design of biologically active molecules. Click chemistry, particularly the CuAAC reaction, provides a powerful tool for the rapid and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This linkage is often used as a stable bioisostere for the amide bond in drug candidates.[2][3] Functionalization of the this compound scaffold via click chemistry allows for the modular attachment of various chemical entities, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles.

Experimental Protocols

Protocol 1: Synthesis of N-Propargyl-2H-Benzofuro[2,3-d]triazole (Alkyne Intermediate)

This protocol describes the N-alkylation of this compound with propargyl bromide to introduce the terminal alkyne functionality necessary for the subsequent click reaction. The procedure is adapted from established methods for the N-alkylation of azoles and related heterocycles.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-propargyl-2H-Benzofuro[2,3-d]triazole.

Expected Yield: Based on analogous reactions with similar heterocyclic cores, yields are expected to be in the range of 70-90%.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized N-propargyl-2H-Benzofuro[2,3-d]triazole and a representative azide, benzyl azide, to form the 1,4-disubstituted 1,2,3-triazole product.

Materials:

  • N-Propargyl-2H-Benzofuro[2,3-d]triazole (from Protocol 1)

  • Benzyl azide (or other desired organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, dissolve N-propargyl-2H-Benzofuro[2,3-d]triazole (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired functionalized this compound derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for CuAAC functionalization of structurally related benzofuran and other heterocyclic scaffolds, which can be used as a reference for optimizing the functionalization of this compound.

Heterocyclic CoreAlkyne PartnerAzide PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Benzofuran-2-carboxamidePropargyl amideSubstituted benzyl azidesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT24-4880-92Abedinifar et al., 2020
HydroxybenzofuranPropargyl etherSubstituted aryl azidesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT1270-85Tang et al.
BenzothiazoleS-propargyl mercaptobenzothiazoleα-halo ester/amide (in situ azide formation)CuSO₄·5H₂OH₂O/t-BuOHRT1247-75Novel 1,2,3-Triazole-Based Benzothiazole Derivatives...
General AzoleN-propargylazoleVarious azidesCuITHFRT12HighUsing click chemistry toward novel...

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Alkyne Intermediate cluster_click Click Chemistry Functionalization cluster_analysis Analysis and Application Start This compound Alkylation N-Alkylation with Propargyl Bromide Start->Alkylation K2CO3, DMF Intermediate N-Propargyl-2H- Benzofuro[2,3-d]triazole Alkylation->Intermediate CuAAC CuAAC Reaction Intermediate->CuAAC Azide Organic Azide (R-N3) Azide->CuAAC Product Functionalized This compound CuAAC->Product CuSO4, NaAsc t-BuOH/H2O Purification Purification (Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Screening Characterization->Bioassay

Caption: Experimental workflow for the functionalization of this compound.

Plausible Signaling Pathway Inhibition

Functionalized benzofuran-triazole hybrids have been reported to exhibit anticancer activity through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. The following diagram illustrates a hypothetical mechanism of action targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Raf Raf Autophosphorylation->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Functionalized_Compound Functionalized This compound Functionalized_Compound->Autophosphorylation Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by functionalized compounds.

Conclusion

The click chemistry approach, particularly CuAAC, offers a versatile and efficient platform for the functionalization of the this compound scaffold. The protocols provided herein, along with the summarized quantitative data from related systems, serve as a valuable resource for researchers aiming to synthesize novel derivatives for drug discovery and development. The modular nature of this synthetic strategy facilitates the rapid generation of compound libraries, enabling comprehensive exploration of structure-activity relationships and the identification of potent and selective therapeutic agents. The potential for these compounds to modulate key signaling pathways, such as the VEGFR-2 pathway, underscores their relevance in oncology and other therapeutic areas.

References

Application Notes and Protocols for the Analytical Purity Assessment of 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Benzofuro[2,3-d]triazole is a heterocyclic compound of interest in pharmaceutical and materials science research. The purity of this compound is critical for the reliability and reproducibility of scientific experiments and for ensuring the safety and efficacy of potential drug candidates.[1] This document provides detailed application notes and experimental protocols for the most common analytical techniques used to assess the purity of this compound and related organic compounds. The validation of these analytical procedures is crucial to guarantee accurate and reliable results.[2][3]

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. It separates components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity determination, an area normalization method is often employed, where the peak area of the main compound is compared to the total area of all detected peaks. Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[2][4] The specificity of the method must be established to ensure that all potential impurities and degradation products are well-resolved from the main compound peak.[5]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a general guideline for the purity assessment of this compound and can be adapted for similar benzotriazole derivatives.[6][7]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard (if available).

    • Sample of this compound to be analyzed.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute more non-polar impurities. For a similar compound, 5-butylbenzotriazole, a gradient elution is used.[6] A starting point could be 60:40 Acetonitrile:Water.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 220 nm.[6] The optimal wavelength should be determined by running a UV scan of the main compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 0.5 mg/mL.[6]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure no carryover or system contamination.

    • If a reference standard is available, inject it to determine the retention time of this compound.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Quantitative Data Summary (Representative)

The following table presents representative data for the HPLC analysis of a benzotriazole derivative, which can be expected to be similar for this compound.

ParameterValue
Linearity Range 0.05 - 1.0 mg/L[8]
Limit of Detection (LOD) 1.9 - 3.2 µg/L (for a range of benzotriazoles)[7]
Limit of Quantitation (LOQ) 5 µg/L (for benzotriazole)[9]
Recovery 87.8% - 125.6% (for a range of benzotriazoles)[7]
Relative Standard Deviation (RSD) 0.4% - 9.4%[7]

HPLC Experimental Workflow

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) inject Inject Sample prep->inject hplc HPLC System (C18 Column, Gradient Elution) detect UV Detection inject->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration, % Purity) data->analysis

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For purity assessment, GC separates the components of a mixture, and the MS provides information about the molecular weight and fragmentation pattern of each component, aiding in the identification of impurities. For polar compounds like benzotriazoles, derivatization may be necessary to increase their volatility.[10]

Experimental Protocol: Purity Determination by GC-MS

This protocol provides a general method for the GC-MS analysis of this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane column).

    • Data acquisition and processing software with a mass spectral library.

  • Reagents and Materials:

    • Helium (carrier gas, high purity).

    • A suitable solvent for sample dissolution (e.g., dichloromethane, methanol).

    • Sample of this compound.

    • (Optional) Derivatizing agent (e.g., acetic anhydride for acetylation of polar groups).[10]

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.[11]

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium).[11]

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.[11]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

    • (If derivatization is needed) Follow a standard procedure for acetylation or other derivatization to increase volatility.[10]

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Identify the main peak corresponding to this compound based on its mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.

    • Calculate the relative purity by area normalization of the TIC peaks.

Quantitative Data Summary (Representative for Benzotriazoles)

ParameterValue
Limit of Quantitation (LOQ) 0.007 - 0.080 ng/mL[10]
Enrichment Factor 93 - 172 times[10]
Reproducibility (RSD) < 10%[10]
Linearity (R²) > 0.9991[10]

GC-MS Experimental Workflow

GCMS_Workflow prep Sample Preparation (Dissolve/Derivatize) gc Gas Chromatography (Separation) prep->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Acquisition (TIC & Mass Spectra) ms->data analysis Data Analysis (Impurity ID, % Purity) data->analysis

Caption: Workflow for purity assessment by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the purity of a sample.[12][13] By integrating the signals in the ¹H NMR spectrum corresponding to the main compound and any impurities, their relative molar ratios can be determined. Purity can be accurately determined by using a certified internal standard of known purity and concentration.

Experimental Protocol: Purity Determination by ¹H NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

    • Sample of this compound.

    • (For qNMR) A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into a clean, dry vial.

    • (For qNMR) Accurately weigh a known amount of the internal standard into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • For purity by area normalization (without an internal standard), compare the integration of the main compound signals to the total integration of all signals.

    • For qNMR with an internal standard, calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Quantitative Data Summary (General for qNMR)

ParameterValue
Purity Range Typically for compounds >90% pure[13]
Molecular Weight Range Typically <1000 g/mol [13]
Measurement Uncertainty Can be very low with proper methodology[13]

NMR Experimental Workflow

NMR_Workflow prep Sample Preparation (Weigh sample & standard, dissolve in deuterated solvent) nmr NMR Spectrometer (Acquire ¹H Spectrum) prep->nmr process Data Processing (FT, Phasing, Baseline) nmr->process analysis Data Analysis (Integration, Purity Calculation) process->analysis

Caption: Workflow for purity assessment by qNMR.

Elemental Analysis

Application Note:

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNSO) in a sample.[14][15] By comparing the experimentally determined elemental composition with the theoretically calculated values for the chemical formula of this compound, the purity of the compound can be confirmed.[16] A close agreement between the found and calculated values is a strong indicator of high purity. For many chemistry journals, an agreement within ±0.4% is required for publication.[17]

Experimental Protocol: Purity Confirmation by CHN Analysis

  • Instrumentation:

    • CHNS/O Elemental Analyzer.

  • Reagents and Materials:

    • High-purity oxygen.

    • High-purity helium or argon (carrier gas).

    • Certified standards for calibration (e.g., acetanilide).

    • Sample of this compound, finely ground and dried.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry to avoid interference from residual solvents or water.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Analysis:

    • Calibrate the instrument using a certified standard.

    • Analyze the encapsulated sample. The sample undergoes high-temperature combustion in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[14]

    • The analyzer separates these gases and measures their amounts using detectors like thermal conductivity or infrared spectroscopy.[15]

  • Data Analysis:

    • The instrument's software calculates the weight percentages of C, H, and N in the sample.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₈H₅N₃O).

Quantitative Data Summary

The theoretical elemental composition of this compound (C₈H₅N₃O, Molecular Weight: 159.15 g/mol ) is provided below. The experimental results should be within ±0.4% of these values to confirm high purity.[17]

ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C) 60.3859.98 - 60.78
Hydrogen (H) 3.172.77 - 3.57
Nitrogen (N) 26.4026.00 - 26.80

Elemental Analysis Workflow

EA_Workflow prep Sample Preparation (Dry & weigh into capsule) combust Combustion (High temp in O₂) prep->combust separate Gas Separation (Chromatographic) combust->separate detect Detection (TCD/IR) separate->detect analysis Data Analysis (Compare experimental vs. theoretical %) detect->analysis

Caption: Workflow for purity assessment by Elemental Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2H-Benzofuro[2,3-d]triazole synthesis. The guidance is primarily based on established protocols for the analogous synthesis of benzotriazole, which follows a similar reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is through a diazotization-cyclization reaction of a suitable ortho-substituted aromatic amine. While specific literature on the direct synthesis of this compound is limited, a reliable approach involves the reaction of 2-amino-3-hydroxybenzofuran with a diazotizing agent, such as sodium nitrite, in an acidic medium like acetic acid.

Q2: What are the critical parameters affecting the yield of the synthesis?

Several factors can significantly impact the yield of the reaction. These include the reaction temperature, the rate of addition of the diazotizing agent, the concentration and type of acid used, and the purity of the starting materials. Careful control of these parameters is crucial for maximizing the yield and minimizing the formation of side products.

Q3: How can I purify the final this compound product?

Purification of the crude product is essential to obtain a high-purity compound. Common purification techniques include recrystallization from a suitable solvent (such as benzene or water), and column chromatography. For volatile compounds, distillation under reduced pressure can also be an effective method.

Q4: What are the common side products in this synthesis?

Side reactions can lead to the formation of various impurities, which can complicate purification and reduce the overall yield. Potential side products may include tarry polymers resulting from diazonium salt decomposition, and other isomeric triazoles if the starting material is not appropriately substituted.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Avoid temperatures above 5°C during diazotization. Proceed to the cyclization step immediately after the diazonium salt is formed.
Incorrect pH of the reaction mixture.The reaction should be acidic. Use glacial acetic acid or another suitable acid to maintain the required pH.
Formation of a Dark, Tarry Mixture The reaction temperature was too high during diazotization.Strictly control the temperature using an ice bath and monitor it with a thermometer.
The rate of addition of sodium nitrite was too fast.Add the sodium nitrite solution slowly and dropwise with continuous stirring to dissipate the heat generated.
Product is Difficult to Purify Presence of multiple side products.Optimize the reaction conditions (temperature, stoichiometry) to minimize side reactions.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Inconsistent Yields Between Batches Variability in the quality of starting materials.Use high-purity starting materials and reagents.
Inconsistent reaction conditions.Standardize the protocol and ensure consistent control over temperature, stirring speed, and addition rates.

Experimental Protocols

General Protocol for the Synthesis of Benzotriazole (Adaptable for this compound)

This protocol for the synthesis of benzotriazole from o-phenylenediamine can be adapted for the synthesis of this compound using the appropriate starting material (e.g., 2-amino-3-hydroxybenzofuran).

Materials:

  • o-Phenylenediamine (or 2-amino-3-hydroxybenzofuran)

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes) to ensure complete diazotization.

  • Allow the reaction mixture to slowly warm to room temperature. The product may separate as an oil or a solid.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

Factors Influencing Yield: A Comparative Overview

The following table summarizes key parameters and their impact on the yield of benzotriazole synthesis, which can be extrapolated to the synthesis of this compound.

Parameter Condition A Condition B Expected Yield Outcome
Temperature 0-5°C> 10°CHigher yield at lower temperatures due to increased stability of the diazonium salt.
Nitrite Addition Slow, dropwiseRapid additionHigher yield with slow addition, minimizing side reactions and temperature spikes.
Acid Glacial Acetic AcidMineral Acid (e.g., HCl)Acetic acid often provides better results and is less harsh than strong mineral acids.
Stirring VigorousModerateVigorous stirring ensures efficient mixing and heat dissipation, leading to a higher yield.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Starting Material in Acetic Acid/Water start->dissolve cool Cool to 0-5°C dissolve->cool add_nitrite Slowly Add Sodium Nitrite Solution cool->add_nitrite stir Stir at 0-5°C add_nitrite->stir warm Warm to Room Temperature stir->warm isolate Isolate Crude Product warm->isolate purify Purify by Recrystallization or Chromatography isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Control cluster_addition Reagent Addition cluster_purity Reagent Purity start Low Yield? check_temp Was Temp > 5°C during Nitrite Addition? start->check_temp solution_temp Maintain 0-5°C with Ice Bath check_temp->solution_temp Yes check_addition Was Nitrite Added Too Quickly? check_temp->check_addition No solution_addition Add Nitrite Solution Dropwise with Stirring check_addition->solution_addition Yes check_purity Are Starting Materials Pure? check_addition->check_purity No solution_purity Use High-Purity Reagents check_purity->solution_purity No end Re-run Experiment check_purity->end Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Navigating Benzofurotriazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of benzofurotriazoles is a critical process. However, like any complex chemical synthesis, it is not without its potential for side reactions and unexpected outcomes. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during benzofurotriazole synthesis, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofurotriazoles?

The two primary and most widely employed methods for synthesizing the benzofurotriazole core are:

  • Reductive Cyclization of o-Nitrophenyl Ethers: This is a popular method that involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

  • Cyclization of 2-Azidophenols: This route involves the thermal or photochemical decomposition of an azide to a highly reactive nitrene, which then cyclizes.

Q2: I am seeing a lower than expected yield in my reductive cyclization. What are the likely causes?

Low yields in the reductive cyclization of o-nitrophenyl ethers can stem from several factors. Incomplete reduction of the nitro group is a common culprit. Additionally, the reducing agent itself can sometimes lead to over-reduction or degradation of the starting material or product. The reaction temperature and pressure are also critical parameters; deviations from the optimal conditions can significantly impact the yield.

Q3: My final product is showing impurities that are difficult to remove. What are the common side products?

Several side products can arise during benzofurotriazole synthesis, complicating purification and affecting the final product's quality. Key impurities to watch for include:

  • N-Oxides: Formation of the benzofurotriazole N-oxide can occur, particularly during reductive cyclization if the reaction is not carried out to completion or under insufficiently reducing conditions.

  • Dimers and Polymers: Under certain conditions, especially at higher temperatures, dimerization or polymerization of reactive intermediates can occur, leading to high molecular weight impurities.

  • Ether Linkage Cleavage Products: In syntheses starting from o-nitrophenyl ethers, the ether bond can be susceptible to cleavage, especially under harsh acidic or basic conditions, leading to phenolic impurities.

  • Incompletely Cyclized Intermediates: The cyclization step may not proceed to completion, leaving behind unreacted amino or azido intermediates.

Troubleshooting Common Side Reactions

This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solutions
Low Yield Incomplete Reduction: The reducing agent is not potent enough or is used in insufficient quantity.- Switch to a stronger reducing agent (e.g., SnCl₂/HCl, catalytic hydrogenation with Pd/C).- Increase the molar excess of the reducing agent.- Optimize reaction time and temperature to ensure complete conversion.
Degradation of Starting Material/Product: Reaction conditions are too harsh (e.g., high temperature, extreme pH).- Perform the reaction at a lower temperature.- Use milder reaction conditions and reagents.- Monitor the reaction progress closely to avoid prolonged reaction times.
Formation of N-Oxide Impurities Incomplete Reduction: The reduction of the nitro group stalls at the hydroxylamine or nitroso stage, which then cyclizes to the N-oxide.- Ensure sufficient reducing agent is present.- Prolong the reaction time or increase the temperature slightly to drive the reduction to the amine.
Presence of Dimeric/Polymeric Impurities High Reaction Temperature: Elevated temperatures can promote intermolecular reactions.- Conduct the synthesis at the lowest effective temperature.- Consider using a more dilute reaction mixture to disfavor intermolecular reactions.
Ether Linkage Cleavage Harsh pH Conditions: Strong acids or bases can catalyze the hydrolysis of the ether bond.- Use neutral or mildly acidic/basic conditions where possible.- If strong acids/bases are necessary, minimize the reaction time and temperature.
Incomplete Cyclization Steric Hindrance: Bulky substituents near the reaction center can impede ring closure.- Employ a more potent cyclization catalyst or reagent.- Increase the reaction temperature to overcome the activation energy barrier, while monitoring for degradation.
Unfavorable Reaction Kinetics: The cyclization step may be slow under the chosen conditions.- Screen different solvents to find one that better facilitates the cyclization.- Investigate the use of catalysts known to promote similar ring-forming reactions.

Experimental Protocols

Protocol 1: Reductive Cyclization of 2-Nitrophenyl Phenyl Ether

  • Dissolution: Dissolve 2-nitrophenyl phenyl ether (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the chemical transformations and troubleshooting steps, the following diagrams are provided.

G cluster_0 Reductive Cyclization Pathway Start o-Nitrophenyl Ether Intermediate o-Aminophenyl Ether Start->Intermediate Reduction N_Oxide N-Oxide Byproduct Start->N_Oxide Incomplete Reduction Product Benzofurotriazole Intermediate->Product Cyclization

Caption: Synthetic pathway for benzofurotriazole via reductive cyclization, highlighting the formation of the N-oxide byproduct.

G cluster_1 Troubleshooting Workflow: Low Yield Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Degradation? Problem->Cause2 Solution1 Increase Reaction Time / Temp Cause1->Solution1 Solution2 Check Reagent Stoichiometry Cause1->Solution2 Solution3 Lower Temperature / Milder Conditions Cause2->Solution3

Caption: A logical workflow for troubleshooting low product yield during synthesis.

Optimization of reaction conditions for 2H-Benzofuro[2,3-d]triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2H-Benzofuro[2,3-d]triazole. It includes frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and data summaries to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing the this compound core?

A1: A prevalent strategy involves a multi-step sequence starting from a substituted benzofuran. A plausible and effective route is the synthesis of a 2,3-diaminobenzofuran intermediate, followed by diazotization and intramolecular cyclization to form the triazole ring.

Q2: I am having trouble synthesizing the 2,3-diaminobenzofuran precursor. Are there any established methods?

A2: While direct synthesis of 2,3-diaminobenzofuran is not widely reported, a common approach is to introduce the amino groups sequentially. This can be achieved by first synthesizing a 2-aminobenzofuran or 3-aminobenzofuran derivative and then introducing the second amino group through methods like nitration followed by reduction. Several methods for the synthesis of 2-aminobenzofurans have been described, including the cyclization of α-azidochalcones and palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters.[1]

Q3: My diazotization reaction is giving a low yield of the desired triazole. What are the critical parameters to control?

A3: Diazotization of heterocyclic amines, especially those that are weakly basic, can be challenging.[2] Key parameters to optimize include temperature, acid concentration, and the choice of diazotizing agent (e.g., sodium nitrite, isoamyl nitrite). Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt intermediate. The acidity of the medium also plays a significant role in the stability and reactivity of the diazonium species.

Q4: What are the common side products I should expect during the synthesis?

A4: Potential side products can arise at various stages. During the formation of the benzofuran precursor, incomplete cyclization or side reactions of the functional groups can occur. In the diazotization and cyclization step, side reactions may include the formation of phenols (from the reaction of the diazonium salt with water), azo compounds, and other rearranged products. Careful control of reaction conditions is essential to minimize these impurities.

Q5: What are the recommended purification techniques for this compound and its intermediates?

A5: Purification strategies will depend on the specific properties of the compounds at each step. Common techniques include column chromatography on silica gel, recrystallization from appropriate solvents, and preparative thin-layer chromatography (TLC). For benzofuran derivatives, various chromatographic methods have been successfully employed for purification.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Aminobenzofuran Precursor
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature cautiously.
Substrate decompositionEnsure the starting materials are pure and the reaction is carried out under an inert atmosphere if necessary. Some benzofuran precursors can be sensitive to air or heat.
Incorrect stoichiometry of reagentsCarefully check the molar ratios of the reactants and catalysts.
Inefficient catalystFor catalyzed reactions, ensure the catalyst is active. Consider using a freshly prepared or purchased catalyst.
Poor choice of solventThe polarity and boiling point of the solvent can significantly impact the reaction outcome. Experiment with different solvents to find the optimal one.
Problem 2: Inefficient Diazotization and Cyclization
Possible Cause Suggested Solution
Decomposition of the diazonium intermediateMaintain a strictly low temperature (0-5 °C) throughout the diazotization and subsequent cyclization steps. Add the diazotizing agent slowly to control the exotherm.
Incorrect acid concentrationThe acidity of the reaction medium is critical. Optimize the concentration of the acid (e.g., HCl, H2SO4) used. For weakly basic amines, conducting the reaction in strongly acidic media might be necessary.[2]
Premature quenching of the diazonium saltEnsure that the diazonium salt has fully formed before proceeding with the cyclization step.
Formation of side productsMinimize the presence of water to reduce the formation of phenolic byproducts. Running the reaction under anhydrous conditions, if possible, can be beneficial.
Steric hindrance affecting cyclizationIf the substituents on the benzofuran ring are bulky, they may hinder the intramolecular cyclization. In such cases, exploring different catalysts or reaction conditions that favor cyclization might be necessary.

Data Presentation

Table 1: Optimization of Diazotization Reaction Conditions
Entry Diazotizing Agent Acid Temperature (°C) Solvent Yield (%)
1Sodium Nitrite2M HCl0-5Water/Ethanol45
2Sodium Nitrite4M HCl0-5Water/Ethanol65
3Sodium Nitrite2M H2SO40-5Water/Ethanol50
4Isoamyl NitriteAcetic Acid0-5THF75
5Sodium Nitrite4M HCl10-15Water/Ethanol20

Note: This table presents hypothetical data for illustrative purposes based on general principles of diazotization reactions.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route. Optimization of each step is recommended for specific substrates.

Step 1: Synthesis of 2-Amino-3-nitrobenzofuran

A detailed procedure for the synthesis of a suitable precursor, such as a 2-aminobenzofuran, should be adapted from literature methods. For instance, a method involving the cyclization of α-azidochalcones could be employed.[1]

Step 2: Reduction of the Nitro Group to Synthesize 2,3-Diaminobenzofuran

  • Dissolve 2-amino-3-nitrobenzofuran in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H2 over Pd/C).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude 2,3-diaminobenzofuran by column chromatography or recrystallization.

Step 3: Diazotization and Intramolecular Cyclization to this compound

  • Dissolve the purified 2,3-diaminobenzofuran in an acidic solution (e.g., 4M HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Allow the reaction mixture to warm up to room temperature slowly, which should promote the intramolecular cyclization to form the triazole ring.

  • Monitor the reaction by TLC. Once the reaction is complete, neutralize the solution and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Triazole Formation cluster_purification Purification start Substituted Benzofuran precursor 2-Amino-3-nitrobenzofuran start->precursor Nitration & Amination diamine 2,3-Diaminobenzofuran precursor->diamine Reduction (e.g., SnCl2/HCl) diazonium In situ Diazonium Salt diamine->diazonium Diazotization (NaNO2, HCl, 0-5 °C) product This compound diazonium->product Intramolecular Cyclization purified_product Purified Product product->purified_product Chromatography/Recrystallization

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issues cluster_diazotization Diazotization/Cyclization Issues start Low Yield of Final Product check_precursor Check Purity & Yield of Aminobenzofuran start->check_precursor check_diazotization Analyze Diazotization Step start->check_diazotization incomplete_reaction Incomplete Reaction? check_precursor->incomplete_reaction decomposition Substrate Decomposition? check_precursor->decomposition node_time Increase Reaction Time/Temp incomplete_reaction->node_time node_inert Use Inert Atmosphere decomposition->node_inert temp_control Temperature > 5°C? check_diazotization->temp_control acid_conc Incorrect Acid Molarity? check_diazotization->acid_conc side_products Presence of Side Products? check_diazotization->side_products node_temp Strict Temperature Control (0-5°C) temp_control->node_temp node_acid Optimize Acid Concentration acid_conc->node_acid node_anhydrous Use Anhydrous Conditions side_products->node_anhydrous

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of Crude 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2H-Benzofuro[2,3-d]triazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials (e.g., o-phenylenediamine derivatives and nitrous acid precursors), side-products from diazotization, polymeric materials, and residual solvents from the reaction. The specific impurities will depend on the synthetic route employed.

Q2: My crude product is a dark, oily residue. How can I solidify it for easier handling and purification?

A2: A dark, oily residue often indicates the presence of polymeric impurities and residual solvents. Trituration with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether, can often help to precipitate the desired compound as a solid. Sonication during trituration can be beneficial.

Q3: What is the recommended first-step purification technique for crude this compound?

A3: For many benzotriazole derivatives, recrystallization is an effective initial purification step to remove the bulk of impurities.[1] The choice of solvent is critical and should be determined through small-scale solubility tests.

Q4: I am observing co-elution of my product with an impurity during column chromatography. What can I do?

A4: Co-elution can be addressed by several strategies:

  • Solvent System Modification: Altering the polarity of the mobile phase is the first step. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.

  • Stationary Phase Change: If modifying the mobile phase is unsuccessful, switching to a different stationary phase (e.g., alumina, or a bonded phase like C18 if the compound is sufficiently non-polar) may resolve the co-elution.

  • Alternative Technique: Techniques like preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) can offer higher resolution.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The product is too soluble in the recrystallization solvent.Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes).
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.
The product was not fully dissolved initially.Ensure the crude product is completely dissolved in the hot solvent before allowing it to cool.
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of pure crystals.
Problem 2: Persistent Colored Impurities
Possible Cause Troubleshooting Step
Highly colored, polar impurities are present.Treatment with activated carbon can be effective. Add a small amount of activated carbon to the hot solution during recrystallization, heat for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.
The product itself is inherently colored.Confirm the expected color of the pure compound from literature sources.
Oxidation of the product or impurities.Purge the reaction and purification solvents with an inert gas like nitrogen or argon to minimize oxidation.
Residual acidic or basic impurities.A pre-purification workup with a mild acid or base wash may remove some colored impurities. A Japanese patent suggests a method for decolorizing dark benzotriazole derivatives by heating with acid-treated bentonite and an organic acid.[2]
Problem 3: Product Oiling Out During Recrystallization

| Possible Cause | Troubleshooting Step | | The melting point of the product is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent for recrystallization. | | The presence of impurities is depressing the melting point. | Attempt a pre-purification step like a solvent wash or a quick filtration through a plug of silica gel to remove some of the impurities before recrystallization. | | The solution is supersaturated. | Use a slightly larger volume of solvent and ensure slow cooling to encourage crystal formation rather than oiling out. |

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to determine if the compound dissolves at an elevated temperature. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to dissolve the compound at its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a common technique for purifying benzotriazole derivatives.[3]

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give the product a Retention Factor (Rf) of approximately 0.25-0.35. A common starting point for benzotriazole derivatives is a mixture of dichloromethane and methanol.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient of increasing polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol) can be used to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound (Oily or Solid) Trituration Trituration (e.g., Hexane) Crude->Trituration If oily Recrystallization Recrystallization Crude->Recrystallization If solid Trituration->Recrystallization Column Column Chromatography Recrystallization->Column If impurities persist Pure Pure Product Recrystallization->Pure If pure Column->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization cluster_problem Problem: Low Yield cluster_solutions Potential Solutions LowYield Low Yield Solvent Change Solvent/ Solvent System LowYield->Solvent Amount Use Minimum Hot Solvent LowYield->Amount Cooling Slow Cooling LowYield->Cooling

Caption: Troubleshooting logic for low yield in recrystallization.

References

How to avoid regioisomer formation in 2H-Benzofuro[2,3-d]triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2H-Benzofuro[2,3-d]triazoles, with a focus on avoiding the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of Benzofuro[2,3-d]triazoles?

A1: During the synthesis of the Benzofuro[2,3-d]triazole scaffold, three potential regioisomers can be formed: the 1H-, 2H-, and 3H-isomers. The formation of these isomers is dependent on the synthetic route and the specific cyclization conditions employed. The desired product is typically the 2H-isomer due to its thermodynamic stability.

Q2: What is the most common synthetic strategy for preparing the 2H-Benzofuro[2,3-d]triazole core?

A2: A prevalent strategy involves the diazotization of a 3-amino-2-substituted-benzofuran precursor, followed by an intramolecular cyclization. The choice of substituents on the benzofuran ring and the reaction conditions for diazotization and cyclization are critical in directing the reaction towards the desired 2H-isomer.

Q3: How can I confirm the identity of the this compound isomer and differentiate it from the 1H- and 3H-isomers?

A3: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for isomer differentiation.

  • ¹H NMR: The chemical shift of the proton on the triazole ring can be indicative. However, more definitive information is obtained from 2D NMR experiments.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring differ between the isomers.

  • ¹⁵N NMR: This is a powerful tool for distinguishing between N-substituted triazole isomers. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, allowing for unambiguous identification of the 1H-, 2H-, and 3H-isomers.[1][2] 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and nitrogens, further aiding in structural elucidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2H-Benzofuro[2,3-d]triazoles.

Issue 1: Formation of a Mixture of Regioisomers (1H-, 2H-, and 3H-Benzofuro[2,3-d]triazoles)

  • Problem: The final product is a mixture of regioisomers, making purification difficult and reducing the yield of the desired 2H-isomer.

  • Potential Causes & Solutions:

CauseRecommended Solution
Non-optimal diazotization conditions. The temperature of the diazotization reaction is critical. Maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate. Use of sodium nitrite in an acidic medium (e.g., acetic acid or dilute hydrochloric acid) is a standard procedure.
Incorrect cyclization conditions. The cyclization of the diazonium intermediate can be influenced by pH and temperature. After diazotization, carefully neutralize the reaction mixture to promote cyclization. In some cases, heating the reaction mixture after diazotization can favor the formation of the thermodynamically more stable 2H-isomer.
Steric and electronic effects of the substituent at the 2-position. The nature of the substituent at the 2-position of the benzofuran ring can influence the regioselectivity of the cyclization. Electron-withdrawing groups may favor the formation of a specific isomer. It is advisable to consult literature on similar heterocyclic systems to predict the directing effect of the chosen substituent.

Issue 2: Low Yield of the Desired this compound

  • Problem: The overall yield of the purified 2H-isomer is low.

  • Potential Causes & Solutions:

CauseRecommended Solution
Incomplete diazotization. Ensure the complete dissolution of the starting 3-aminobenzofuran precursor before the addition of the diazotizing agent. Use a slight excess of sodium nitrite to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Decomposition of the diazonium salt. As mentioned, maintain a low temperature during diazotization. Use the diazonium salt immediately in the next cyclization step without isolation.
Side reactions during cyclization. Optimize the pH for the cyclization step. Extreme pH values can lead to decomposition or the formation of byproducts. A weakly basic or neutral medium is often preferred.
Difficult purification. If the regioisomers are difficult to separate by column chromatography, consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Key Experiment: Synthesis of 2-Aryl-2H-benzofuro[2,3-d]triazole from 3-Amino-2-arylbenzofuran

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of 3-Amino-2-aroylbenzofuran (Precursor)

A Cs₂CO₃-mediated cascade synthesis is an efficient method for preparing the 3-amino-2-aroylbenzofuran precursor.

ReagentsConditions
2-HydroxybenzonitrileCesium carbonate (Cs₂CO₃)
2-Bromoacetophenone derivativeDimethylformamide (DMF)
Room temperature

Detailed experimental procedures for similar syntheses can be found in the literature.

Step 2: Diazotization and Cyclization to form 2-Aryl-2H-benzofuro[2,3-d]triazole

Diazotization_Cyclization cluster_diazotization Step 2a: Diazotization cluster_cyclization Step 2b: Cyclization 3-Amino-2-arylbenzofuran 3-Amino-2-arylbenzofuran Diazonium_Salt 3-Diazonium-2-arylbenzofuran (Intermediate) 2H-Isomer 2-Aryl-2H-benzofuro[2,3-d]triazole (Desired Product) Isomer_Mixture Mixture of 1H-, 2H-, 3H-isomers

  • Diazotization: Dissolve the 3-amino-2-arylbenzofuran precursor in a suitable solvent like acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Cyclization: After the diazotization is complete, the reaction mixture can be gently warmed to room temperature or heated to a specific temperature to promote intramolecular cyclization. The optimal temperature and reaction time will depend on the specific substrate and should be determined experimentally. In some protocols, careful neutralization of the acidic solution with a base (e.g., sodium bicarbonate) is performed to facilitate cyclization.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the product is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, which may be a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Data Presentation

Table 1: Hypothetical ¹⁵N NMR Chemical Shifts for Benzofuro[2,3-d]triazole Isomers

Note: These are predicted values based on trends observed for other benzotriazole systems and should be confirmed experimentally. Chemical shifts are relative to a standard like nitromethane.

IsomerN1 (ppm)N2 (ppm)N3 (ppm)
1H-Benzofuro[2,3-d]triazole -150 to -160-10 to -20-130 to -140
This compound -50 to -60-10 to -20-50 to -60
3H-Benzofuro[2,3-d]triazole -130 to -140-10 to -20-150 to -160

Regioisomer_Logic cluster_products Potential Regioisomeric Products Start 3-Amino-2-substituted- benzofuran Diazotization Diazotization (NaNO₂, Acid) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Isomer_1H 1H-Isomer Cyclization->Isomer_1H Kinetic Control? Isomer_2H 2H-Isomer (Thermodynamically Favored) Cyclization->Isomer_2H Thermodynamic Control Isomer_3H 3H-Isomer Cyclization->Isomer_3H Kinetic Control?

By carefully controlling the reaction conditions and utilizing appropriate analytical techniques, researchers can successfully synthesize the desired this compound and minimize the formation of unwanted regioisomers.

References

Stability issues of 2H-Benzofuro[2,3-d]triazole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My 2H-Benzofuro[2,3-d]triazole derivative appears to be degrading in an acidic mobile phase during HPLC analysis. What could be the cause?

A1: The this compound scaffold contains both a benzofuran and a triazole moiety, both of which can exhibit instability under acidic conditions. The benzofuran ring, in particular, can be susceptible to acid-catalyzed reactions, potentially leading to ring-opening or polymerization. The triazole ring's protonation state will also change with pH, which can affect the molecule's overall stability and chromatographic behavior.

Q2: I am using trifluoroacetic acid (TFA) in my purification protocol and am observing low recovery of my compound. Is this related to stability?

A2: Yes, it is possible. Strong acids like TFA can promote the degradation of sensitive heterocyclic compounds. The benzofuran part of your molecule may be particularly labile. Consider using a weaker acid or a buffered mobile phase if possible. If TFA is required for chromatographic performance, it is advisable to neutralize the collected fractions immediately.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: While specific degradation products for this exact molecule are not documented, based on the chemistry of benzofurans, potential degradation could involve the opening of the furan ring to form a catechol derivative. The triazole ring is generally more stable but could also be involved in more complex degradation pathways under harsh conditions.

Q4: How can I assess the acidic stability of my specific this compound derivative?

A4: A forced degradation study is the recommended approach. This involves subjecting a solution of your compound to various acidic conditions (e.g., different pH levels, temperatures, and acid types) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Appearance of new peaks in HPLC chromatogram after incubation in acidic solution. Acid-catalyzed degradation of the this compound core or cleavage of acid-labile protecting groups.1. Characterize the new peaks by LC-MS to identify potential degradation products. 2. Perform a time-course experiment to monitor the rate of degradation. 3. If possible, switch to a less acidic mobile phase or use a buffer.
Low yield after an acid-mediated reaction or purification step. Degradation of the product under the acidic conditions.1. Minimize the exposure time to the acid. 2. Perform the reaction or purification at a lower temperature. 3. Neutralize the sample immediately after the acidic step. 4. Consider alternative, non-acidic synthetic or purification methods.
Discoloration of the compound upon storage in a solution containing acidic excipients. Potential polymerization or formation of colored degradation products.1. Investigate the compatibility of your compound with all excipients. 2. Consider using a buffering agent to maintain a stable pH. 3. Store the formulation in a light-protected and temperature-controlled environment.

Quantitative Data

As direct quantitative data for this compound is unavailable, the following tables summarize the pH-dependent degradation of the parent compound, 1H-benzotriazole, from photocatalytic and UV/chlorination studies to provide an indication of how pH can influence stability.

Table 1: Effect of pH on the Photocatalytic Degradation Rate of 1H-Benzotriazole [1]

pHInitial Degradation Rate (mM min⁻¹)
32.0 x 10⁻²
62.0 x 10⁻²
112.11 x 10⁻²

This data suggests that under photocatalytic conditions, the degradation rate of the benzotriazole core is relatively stable across a wide pH range.

Table 2: pH-dependent removal of 1H-benzotriazole by UV/chlorination [2]

pHPseudo-first-order rate constant (k, min⁻¹)
AcidicHigher removal efficacy
AlkalineLower removal efficacy

This study indicates that for this advanced oxidation process, acidic conditions favor the degradation of the benzotriazole ring.

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Derivative under Acidic Conditions

Objective: To determine the stability of a this compound derivative in acidic solutions and to identify potential degradation products.

Materials:

  • This compound derivative

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M for neutralization

  • pH meter

  • HPLC-UV or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in acetonitrile.

  • Stress Sample Preparation:

    • Mild Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Harsh Acidic Condition: To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Control Sample: To 1 mL of the stock solution, add 9 mL of a 10:90 acetonitrile:water mixture.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the rate of degradation.

    • If using LC-MS, analyze the mass spectra of any new peaks to propose structures for the degradation products.

Visualizations

degradation_pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Ring-Opened Catechol Derivative Ring-Opened Catechol Derivative Protonated Intermediate->Ring-Opened Catechol Derivative H2O Polymerization Products Polymerization Products Ring-Opened Catechol Derivative->Polymerization Products

Caption: Plausible acid-catalyzed degradation pathway of the benzofuran moiety.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Stock Solution Stock Solution Acidic Stress Samples (e.g., 0.1M HCl, 1M HCl) Acidic Stress Samples (e.g., 0.1M HCl, 1M HCl) Stock Solution->Acidic Stress Samples (e.g., 0.1M HCl, 1M HCl) Control Sample Control Sample Stock Solution->Control Sample Incubation (Time, Temp) Incubation (Time, Temp) Acidic Stress Samples (e.g., 0.1M HCl, 1M HCl)->Incubation (Time, Temp) Control Sample->Incubation (Time, Temp) HPLC-UV / LC-MS Analysis HPLC-UV / LC-MS Analysis Incubation (Time, Temp)->HPLC-UV / LC-MS Analysis Data Analysis Data Analysis HPLC-UV / LC-MS Analysis->Data Analysis Stable Stable Data Analysis->Stable Unstable Unstable Data Analysis->Unstable Proceed with Protocol Proceed with Protocol Stable->Proceed with Protocol Modify Protocol (e.g., change pH, temp) Modify Protocol (e.g., change pH, temp) Unstable->Modify Protocol (e.g., change pH, temp)

Caption: Workflow for investigating the acidic stability of a compound.

References

Technical Support Center: Optimizing Solvent Choice for 2H-Benzofuro[2,3-d]triazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice for reactions involving the synthesis and modification of 2H-Benzofuro[2,3-d]triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a solvent for 2H-Benzofuro[2,3-d]triazole synthesis?

A1: The choice of solvent is critical and depends on the specific reaction pathway. Key considerations include:

  • Solubility of Reactants: All starting materials should be reasonably soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Some cyclization reactions may require heating to proceed at a reasonable rate.

  • Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and, crucially, the regioselectivity of N-substitution on the triazole ring. Polar aprotic solvents like DMF and DMSO are often good starting points for intramolecular cyclizations.[1][2]

  • Interaction with Reagents: The solvent should be inert and not react with any of the starting materials, reagents, or the product. For example, protic solvents may interfere with reactions involving strong bases.

Q2: How does solvent polarity affect the regioselectivity of N-alkylation or N-arylation on the benzofurotriazole core?

A2: In the synthesis of N-substituted triazoles, a mixture of N-1 and N-2 isomers can often be formed. The solvent polarity can influence the ratio of these isomers. While specific studies on the this compound system are limited, in related triazole syntheses, polar aprotic solvents have been shown to favor the formation of the 2-substituted (2H) isomer. This is often attributed to the stabilization of charged intermediates or transition states that lead to the 2H-product.

Q3: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?

A3: While traditional syntheses often employ solvents like DMF and DMSO, there is a growing interest in greener alternatives. For related triazole syntheses, solvents like acetonitrile have been used effectively.[1] In some cases, reactions in water or solvent-free conditions have been developed for triazole synthesis, often with the aid of catalysts or microwave irradiation.[3] Researchers are encouraged to explore these options, though optimization will be necessary.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor Solubility of Starting Materials - Try a solvent with a different polarity. A mixture of co-solvents can also be effective. - Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent or cause degradation.
Inappropriate Solvent Polarity - If the reaction is an intramolecular cyclization, consider switching to a more polar aprotic solvent like DMF or DMSO.[1] - Screen a range of solvents with varying polarities (e.g., Dioxane, THF, Acetonitrile, DMF).
Reaction Temperature is Too Low - Increase the temperature in increments of 10-20 °C. - Switch to a higher-boiling point solvent if necessary.
Solvent is Reacting with Reagents - If using a strong base, ensure the solvent is aprotic (e.g., avoid alcohols or water). - Check for known incompatibilities between your chosen solvent and reagents.
Problem 2: Formation of Impurities or Side Products
Possible Cause Suggested Solution
Side Reactions Promoted by the Solvent - Change the solvent to one with a different polarity or character (e.g., from aprotic to protic, or vice versa, if compatible with the reaction chemistry). - Lower the reaction temperature to disfavor the side reaction.
Product Degradation - If the product is sensitive to heat, try a lower-boiling point solvent and a longer reaction time. - If the product is acid or base sensitive, ensure the solvent is neutral and free of acidic or basic impurities.
Incomplete Reaction Leading to a Complex Mixture - Refer to "Problem 1" to improve the reaction yield and drive the reaction to completion. - Consider a different solvent that may better stabilize the desired transition state.
Problem 3: Poor Regioselectivity (Formation of N-1 Isomer instead of desired N-2 Isomer)
Possible Cause Suggested Solution
Suboptimal Solvent and Base Combination - For N-alkylation or N-arylation, a combination of a polar aprotic solvent like DMF with a carbonate base (e.g., Na₂CO₃ or Cs₂CO₃) has been shown to favor N-2 substitution in related systems. - Experiment with different bases in conjunction with your chosen solvent.
Thermodynamic vs. Kinetic Control - Vary the reaction temperature. A lower temperature may favor the kinetic product, while a higher temperature may favor the thermodynamic product. The desired isomer may be favored under one of these conditions.

Data Presentation

Table 1: Common Solvents for Reactions Involving Triazole Formation and Their Properties

SolventDielectric Constant (20°C)Boiling Point (°C)TypeCommon Applications/Notes
N,N-Dimethylformamide (DMF)36.7153Polar AproticOften used for intramolecular cyclizations.[1] Good for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticHighly polar, can accelerate reactions involving charged intermediates.[2]
Acetonitrile (MeCN)37.582Polar AproticA good alternative to DMF with a lower boiling point.[1]
Tetrahydrofuran (THF)7.666Nonpolar AproticA less polar option, may be suitable for reactions where polarity needs to be minimized.[1]
Dioxane2.2101Nonpolar AproticOften used in cycloaddition reactions.[3]
Toluene2.4111Nonpolar AproticA common nonpolar solvent for a range of organic reactions.[1]
Ethanol (EtOH)24.678Polar ProticCan act as a proton source; use with caution in reactions with base-sensitive reagents.
Water (H₂O)80.1100Polar ProticA green solvent option, often used with catalysts or under specific conditions for triazole synthesis.[3]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-2H-benzofuro[2,3-d]triazoles via Reductive Cyclization

This is a general procedure adapted from related syntheses and may require optimization for specific substrates.

Materials:

  • Substituted 2-(2-nitrophenoxy)benzofuran

  • Reducing agent (e.g., triethyl phosphite or sodium dithionite)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 2-(2-nitrophenoxy)benzofuran (1.0 eq) in the chosen anhydrous solvent (e.g., DMF), add the reducing agent (e.g., triethyl phosphite, 3.0 eq).

  • Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the chosen solvent (e.g., 120-150 °C for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials dissolve Dissolve in Chosen Solvent start->dissolve add_reagents Add Reagents (e.g., Base, Catalyst) dissolve->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated this compound purify->product

Caption: General experimental workflow for the synthesis of 2H-Benzofuro[2,3-d]triazoles.

troubleshooting_solvent cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Reaction solubility Poor Reactant Solubility start->solubility polarity Suboptimal Solvent Polarity start->polarity temperature Incorrect Reaction Temperature start->temperature change_solvent Screen Different Solvents (e.g., DMF, MeCN, THF) solubility->change_solvent cosolvent Use a Co-solvent System solubility->cosolvent polarity->change_solvent adjust_temp Increase or Decrease Temperature temperature->adjust_temp

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Catalyst Selection for Efficient 2H-Benzofuro[2,3-d]triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2H-Benzofuro[2,3-d]triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2H-Benzofuro[2,3-d]triazoles?

A common and effective method involves a multi-step synthesis starting from a substituted benzofuran, followed by the formation of a 2,3-diaminobenzofuran precursor, and subsequent diazotization and intramolecular cyclization to form the fused triazole ring.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters include the choice of catalyst for each step, reaction temperature, solvent, and the purity of intermediates. In particular, the diazotization step is highly sensitive to temperature and must be carefully controlled to avoid side reactions.

Q3: How can I improve the yield of the final product?

Yield optimization can be achieved by carefully selecting the catalyst for each transformation, ensuring the complete conversion of intermediates, and minimizing the formation of byproducts through strict control of reaction conditions. Purification of intermediates at each stage is also crucial.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of 2H-Benzofuro[2,3-d]triazoles.

Problem 1: Low yield in the synthesis of 2,3-diaminobenzofuran.
Possible Cause Suggested Solution
Incomplete reduction of the nitro group.Increase the amount of reducing agent (e.g., SnCl₂·2H₂O) or prolong the reaction time. Monitor the reaction progress by TLC.
Degradation of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction temperature is maintained within the optimal range.
Catalyst poisoning.Use a higher purity solvent and ensure the starting materials are free of impurities that could deactivate the catalyst.
Problem 2: Formation of multiple products during diazotization and cyclization.
Possible Cause Suggested Solution
Incorrect reaction temperature.The diazotization reaction should be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.[1][2]
Side reactions of the diazonium salt.Use the diazonium salt immediately in the next step without isolation. Ensure the reaction medium is sufficiently acidic to suppress the formation of diazoamino compounds.
Isomer formation.The regioselectivity of the cyclization can be influenced by the electronic properties of the substituents on the benzofuran ring. Consider modifying the substituent pattern to favor the desired isomer.
Problem 3: Difficulty in purifying the final 2H-Benzofuro[2,3-d]triazole product.
Possible Cause Suggested Solution
Presence of unreacted starting materials.Improve the efficiency of the final cyclization step by optimizing the catalyst and reaction conditions.
Formation of polymeric byproducts.Reduce the reaction temperature and concentration to minimize polymerization.
Product is unstable under purification conditions.Use milder purification techniques such as column chromatography with a neutral stationary phase (e.g., silica gel with triethylamine in the eluent) or recrystallization from a suitable solvent system.

Experimental Protocols

Below are detailed methodologies for the key steps in a plausible synthetic route to this compound.

Protocol 1: Synthesis of 2-Amino-3-nitrobenzofuran

This protocol describes the nitration of 2-aminobenzofuran.

Materials:

  • 2-Aminobenzofuran

  • Acetic anhydride

  • Glacial acetic acid

  • Nitric acid (70%)

  • Sodium hydroxide

Procedure:

  • Protect the amino group of 2-aminobenzofuran by acetylation with acetic anhydride.

  • Dissolve the acetylated compound in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a pre-cooled mixture of nitric acid and glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture into ice water and collect the precipitated product by filtration.

  • De-protect the amino group by hydrolysis with aqueous sodium hydroxide.

  • Purify the 2-amino-3-nitrobenzofuran by recrystallization.

Protocol 2: Synthesis of 2,3-Diaminobenzofuran

This protocol details the reduction of 2-amino-3-nitrobenzofuran.

Materials:

  • 2-Amino-3-nitrobenzofuran

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Suspend 2-amino-3-nitrobenzofuran in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the 2,3-diaminobenzofuran by column chromatography.

Protocol 3: Synthesis of this compound

This protocol describes the diazotization of 2,3-diaminobenzofuran and subsequent intramolecular cyclization.

Materials:

  • 2,3-Diaminobenzofuran

  • Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve 2,3-diaminobenzofuran in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.[1][2]

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The formation of a precipitate indicates the product. Collect the solid by filtration.

  • Wash the product with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the typical yields and reaction times for each step of the proposed synthesis.

Reaction Step Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Nitration of 2-aminobenzofuranHNO₃/AcOHAcetic Acid0-102-370-80
Reduction of 2-amino-3-nitrobenzofuranSnCl₂·2H₂OEthanolReflux4-680-90
Diazotization and CyclizationNaNO₂/HClWater0-51.5-2.560-70

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Cyclization start 2-Aminobenzofuran step1 2-Amino-3-nitrobenzofuran start->step1 HNO₃/AcOH step2 2,3-Diaminobenzofuran step1->step2 SnCl₂·2H₂O step3 This compound step2->step3 NaNO₂/HCl

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Final Yield cause1 Incomplete Nitration problem->cause1 cause2 Incomplete Reduction problem->cause2 cause3 Side Reactions in Diazotization problem->cause3 solution1 Optimize Nitration Conditions cause1->solution1 solution2 Increase Reducing Agent/Time cause2->solution2 solution3 Control Diazotization Temperature cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Overcoming Poor Solubility of 2H-Benzofuro[2,3-d]triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2H-Benzofuro[2,3-d]triazole derivatives.

Troubleshooting Guide

Researchers may face several common issues related to the poor solubility of this compound derivatives. This guide provides a structured approach to identifying and resolving these challenges.

Problem: Compound precipitates out of solution during aqueous dilution from an organic stock (e.g., DMSO).

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The inherent insolubility of the compound in aqueous buffers is the most common cause.
1. Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the aqueous medium.[1]
2. Stepwise Dilution: Avoid adding the stock solution directly to the full volume of aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous component.[1]
3. Use of Co-solvents: Incorporate a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in the final aqueous solution to increase the compound's solubility.[1] The final concentration of the organic solvent should be kept low to avoid affecting the biological assay.
pH-Dependent Solubility The pH of the aqueous buffer may not be optimal for the compound's solubility. Benzotriazole, a related parent compound, exhibits increased solubility in basic conditions.
1. pH Adjustment: Systematically test the solubility of the derivative in a range of pH buffers (e.g., pH 5.0, 7.4, 9.0) to identify the optimal pH for dissolution.
Temperature Effects The solubility of many organic compounds is temperature-dependent, often increasing with higher temperatures.[2]
1. Gentle Warming: Try warming the aqueous buffer to 37°C before and during the addition of the compound's stock solution. Ensure the compound is stable at this temperature.

Problem: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Compound Precipitation Undissolved compound can lead to inaccurate concentrations and variable experimental outcomes.
1. Visual Inspection: Before use, carefully inspect solutions for any signs of precipitation. Centrifuge the solution and check for a pellet.
2. Solubility Assessment: Perform a preliminary solubility test at the desired final concentration and conditions before proceeding with the main experiment.
Formation of Aggregates Even if not visibly precipitated, poorly soluble compounds can form small aggregates that can interfere with assays.
1. Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in the solution.
2. Sonication: Briefly sonicate the final solution to help break up any potential aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound derivatives?

A1: Based on the general solubility of related heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a good initial choice for creating a concentrated stock solution.[3] It is a powerful solvent for a wide range of organic molecules. For biological assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[1]

Q2: My compound is still poorly soluble even in DMSO. What are my options?

A2: If solubility in DMSO is limited, you can try alternative organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Gentle warming and sonication can also aid in dissolution. However, always check the compound's stability under these conditions.

Q3: How can I improve the aqueous solubility of my this compound derivative for in vitro assays?

A3: Several strategies can be employed:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or PEG 400 to your aqueous buffer can significantly improve solubility.

  • pH Modification: Since benzotriazole's solubility is pH-dependent, experimenting with different pH buffers is recommended.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.[5][6][7]

  • Solid Dispersions: The compound can be dispersed in a water-soluble carrier matrix at a solid state to improve its dissolution.[8][9][10][11][12]

Q4: Are there any general guidelines for preparing a stock solution in DMSO?

A4: Yes, here is a general protocol:

  • Weigh the desired amount of your this compound derivative in a sterile vial.

  • Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but always verify compound stability.

  • Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: General Solubility of Benzotriazole

Solvent Solubility Reference
WaterSlightly soluble[13]
EthanolSoluble
BenzeneSoluble
TolueneSoluble
ChloroformSoluble
N,N-Dimethylformamide (DMF)Soluble

Table 2: Factors Influencing Benzotriazole Solubility

Factor Effect on Solubility Reference
Temperature Generally increases with increasing temperature.
pH Solubility may increase in basic conditions.[4]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion, which can enhance the dissolution rate of poorly soluble compounds.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[8]

  • Common solvent (e.g., methanol, ethanol, or a mixture that dissolves both the compound and the carrier)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the this compound derivative and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film or solid mass will be formed on the flask wall. Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol outlines the steps for creating a nanosuspension to improve the bioavailability of your compound.

Materials:

  • This compound derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Aqueous medium (e.g., purified water, buffer)

  • High-pressure homogenizer

  • Probe sonicator (optional, for pre-milling)

Procedure:

  • Prepare a suspension of the this compound derivative in an aqueous solution of the stabilizer.

  • (Optional) Pre-mill the suspension using a probe sonicator to reduce the initial particle size.

  • Pass the suspension through a high-pressure homogenizer.

  • Repeat the homogenization cycles until the desired particle size (typically below 1000 nm) is achieved. The number of cycles and the pressure will need to be optimized for your specific compound.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility cluster_initial_assessment Initial Assessment cluster_strategy_selection Solubilization Strategy Selection cluster_implementation Implementation & Evaluation cluster_final_use Final Application start Poorly Soluble this compound Derivative solubility_test Initial Solubility Screening (DMSO, DMF, etc.) start->solubility_test decision Is solubility sufficient for stock solution? solubility_test->decision insoluble Insoluble decision->insoluble No soluble Soluble decision->soluble Yes formulation_strategies Select Formulation Strategy insoluble->formulation_strategies assay Proceed with Biological Assay soluble->assay strategy1 Co-solvents / pH Adjustment formulation_strategies->strategy1 strategy2 Cyclodextrin Complexation formulation_strategies->strategy2 strategy3 Nanosuspension formulation_strategies->strategy3 strategy4 Solid Dispersion formulation_strategies->strategy4 protocol Follow Experimental Protocol strategy1->protocol strategy2->protocol strategy3->protocol strategy4->protocol evaluation Evaluate Solubility & Stability protocol->evaluation fail Failure evaluation->fail Inadequate success Success evaluation->success Adequate fail->formulation_strategies Re-evaluate Strategy success->assay

Caption: Workflow for selecting a suitable solubilization strategy.

troubleshooting_flowchart Troubleshooting Precipitation in Aqueous Solutions start Compound Precipitates from Aqueous Solution q1 Is the final concentration as low as possible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the dilution performed stepwise? a1_yes->q2 reduce_conc Reduce Final Concentration a1_no->reduce_conc reduce_conc->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried pH modification? a2_yes->q3 stepwise_dilution Implement Stepwise Dilution a2_no->stepwise_dilution stepwise_dilution->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried adding a co-solvent? a3_yes->q4 ph_adjust Test Different pH Buffers a3_no->ph_adjust ph_adjust->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider Advanced Formulation (Nanosuspension, Solid Dispersion) a4_yes->end add_cosolvent Add a Biocompatible Co-solvent (e.g., Ethanol, PEG 400) a4_no->add_cosolvent add_cosolvent->q4

Caption: Decision tree for troubleshooting compound precipitation.

References

Refinement of workup procedures for 2H-Benzofuro[2,3-d]triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2H-Benzofuro[2,3-d]triazole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the workup procedures for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound synthesis.

Question 1: Low or No Yield of the Desired Product After Workup

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Before initiating the workup, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Product Lost During Extraction: The product may have poor solubility in the chosen extraction solvent or may form an emulsion.

    • Solution: Ensure the pH of the aqueous layer is optimized for the solubility of your product. For weakly basic or acidic compounds, adjusting the pH can significantly impact their partitioning between the aqueous and organic layers. If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it.

  • Product Degradation: The target compound might be sensitive to the workup conditions (e.g., strong acids or bases, high temperatures).

    • Solution: Employ milder workup conditions. Use dilute acids or bases for pH adjustments and perform extractions at room temperature or below. Rotary evaporation should be conducted at the lowest feasible temperature to avoid thermal decomposition.

Question 2: Oily or Tarry Product Instead of a Solid

Possible Causes and Solutions:

  • Presence of Impurities: Residual solvents, starting materials, or byproducts can prevent the product from crystallizing.

    • Solution: Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving the impurities. If trituration fails, purification by column chromatography is recommended.

  • Incorrect pH: The product may exist as an oil at a specific pH.

    • Solution: Carefully neutralize the reaction mixture. Sometimes, slight adjustments to the final pH can promote solidification.

Question 3: Difficulty in Purifying the Product by Recrystallization

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for the product at room temperature.

    • Solution: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. A solvent screen is recommended to find the optimal solvent or solvent pair. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Presence of Insoluble Impurities: Solid impurities can inhibit crystal growth.

    • Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.

Question 4: Product is Contaminated with Starting Materials After Purification

Possible Causes and Solutions:

  • Similar Polarity: The product and starting materials may have very similar polarities, making separation by chromatography challenging.

    • Solution: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. Alternatively, consider a different purification technique, such as preparative TLC or recrystallization from a different solvent system. Chemical modification of the starting material to something more polar before the reaction can also be an effective strategy if feasible.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of benzotriazoles?

A common method involves quenching the reaction mixture with water and then extracting the product with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

Q2: How can I remove the catalyst used in the synthesis?

The method for catalyst removal depends on the type of catalyst used. For solid-supported catalysts, simple filtration is sufficient. For soluble metal catalysts, a wash with a suitable aqueous solution (e.g., aqueous ammonium chloride for some copper catalysts) can be effective. In some cases, passing the crude product through a short plug of silica gel or celite can remove the catalyst.

Q3: What are the best practices for ensuring a high-purity final product?

To obtain a high-purity product, it is essential to start with pure reagents and solvents. Monitoring the reaction to completion is critical to minimize the presence of starting materials in the crude product. A multi-step purification process, such as an initial extraction followed by column chromatography and a final recrystallization, often yields the best results.

Data Presentation

Table 1: Solvent Systems for Column Chromatography Purification

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)
Non-polarHexane / Ethyl Acetate (9:1)
Moderately polarHexane / Ethyl Acetate (7:3)
PolarHexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (98:2)

Table 2: Common Recrystallization Solvents

Compound PolarityRecommended Solvent(s)
Non-polarHexanes, Heptane
IntermediateToluene, Ethyl Acetate, Ethanol
PolarMethanol, Water, Acetonitrile

Experimental Protocols

Protocol 1: General Extraction Workup

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Reaction Completion quench Quench Reaction start->quench Add water/aqueous solution extract Liquid-Liquid Extraction quench->extract Add organic solvent dry Dry Organic Layer extract->dry Add drying agent (e.g., Na2SO4) concentrate Concentrate in Vacuo dry->concentrate Rotary Evaporation crude Crude Product concentrate->crude purify Purification crude->purify Chromatography or Recrystallization final_product Pure this compound purify->final_product

Caption: General experimental workflow for the workup and purification of this compound.

troubleshooting_tree start Problem Encountered During Workup low_yield Low/No Yield start->low_yield oily_product Oily/Tarry Product start->oily_product impure_product Impure Product After Purification start->impure_product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction triturate Triturate with Non-polar Solvent oily_product->triturate optimize_chrom Optimize Chromatography impure_product->optimize_chrom change_purification Change Purification Method impure_product->change_purification incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temp incomplete->extend_time Yes check_extraction Review Extraction Protocol incomplete->check_extraction No adjust_ph Adjust pH of Aqueous Layer check_extraction->adjust_ph change_solvent Use Different Extraction Solvent check_extraction->change_solvent crystallized Product Crystallizes triturate->crystallized check_ph Check Final pH triturate->check_ph If still oily purify_column Purify by Column Chromatography crystallized->purify_column No neutralize Neutralize Carefully check_ph->neutralize shallow_gradient Use Shallower Eluent Gradient optimize_chrom->shallow_gradient recrystallize Recrystallize from Different Solvent change_purification->recrystallize

Caption: Troubleshooting decision tree for the workup of this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 1H- vs. 2H-Benzofuro[2,3-d]triazole Stability: An Analogical and Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Core Stability Comparison: Insights from the Parent 1,2,3-Triazole System

Extensive spectroscopic and computational studies have been conducted on the parent 1,2,3-triazole molecule, providing a solid foundation for predicting the behavior of its fused derivatives. Research indicates a clear stability preference for the 2H-tautomer in the gas phase.

Key Findings:

  • Gas Phase Stability: The 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H-1,2,3-triazole tautomer by approximately 3.5–4.5 kcal/mol in the gas phase.[1] This greater stability is confirmed by the higher intensity of transitions for the 2H tautomer in millimeter-wave spectroscopy, indicating a larger population at equilibrium.[1]

  • Solvent Effects: The stability can be influenced by the surrounding medium. The 1H-tautomer, possessing a significantly larger dipole moment, is preferentially stabilized in polar solvents.[1]

It is highly probable that this intrinsic stability preference for the 2H-isomer extends to the benzofuro[2,3-d]triazole system. The fusion of the benzofuran ring introduces electronic and steric factors, but these are unlikely to be substantial enough to reverse the fundamental energy difference between the two triazole tautomeric forms.

Data Presentation: Predicted and Experimental Stability Metrics

While direct experimental data for 1H- vs. 2H-Benzofuro[2,3-d]triazole is pending, the following table outlines the key parameters that should be determined and provides predicted values based on the parent 1,2,3-triazole system.

Parameter1H-Benzofuro[2,3-d]triazole (Predicted)This compound (Predicted)Experimental Method
Relative Energy (Gas Phase) + 3.5-4.5 kcal/mol0 kcal/mol (Reference)Quantum Chemical Calculations
Dipole Moment HigherLowerMicrowave Spectroscopy / DFT
Thermal Stability (Td) LowerHigherThermogravimetric Analysis (TGA)
Aqueous Solubility Higher (in polar solvents)Lower (in polar solvents)UV-Vis Spectroscopy / HPLC

Td: Decomposition Temperature

Experimental and Computational Protocols

To empirically validate the predicted stability differences, the following experimental and computational workflows are proposed.

Computational Chemistry Protocol (DFT & CCSD(T))

This protocol outlines a robust method for calculating the relative energies and electronic properties of the two isomers.

  • Geometry Optimization:

    • Initial structures of both 1H- and this compound are built.

    • Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are conducted at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Single-Point Energy Calculation:

    • To obtain more accurate energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).

  • Solvation Modeling:

    • To assess stability in solution, the calculations are repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for various solvents (e.g., water, DMSO, toluene).

  • Property Calculation:

    • Dipole moments and other electronic properties are calculated from the optimized structures.

Experimental Protocol: Synthesis and Thermal Analysis
  • Synthesis:

    • Synthesize a mixture of the 1H and 2H isomers, typically from the reaction of 2,3-diaminobenzofuran with a diazotizing agent (e.g., sodium nitrite in acetic acid).

    • Separate the isomers using column chromatography or fractional crystallization.

    • Characterize and confirm the structure of each isomer using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of each purified isomer into a TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.

Visualizations

The logical relationships and workflows can be visualized through the following diagrams.

Tautomerism node1 1H-Benzofuro[2,3-d]triazole node2 This compound (More Stable) node1->node2 Proton Transfer node2->node1 Proton Transfer

Caption: Tautomeric equilibrium between 1H and this compound.

Stability_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_start Build Isomer Structures dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) comp_start->dft freq Frequency Calculation dft->freq pcm Solvent Modeling (PCM) dft->pcm ccsd High-Accuracy Energy (CCSD(T)/cc-pVTZ) freq->ccsd comp_end Relative Energies & Dipole Moments ccsd->comp_end pcm->comp_end final Comparative Stability Report comp_end->final exp_start Synthesize & Separate Isomers nmr Structural Characterization (NMR, MS) exp_start->nmr tga Thermal Analysis (TGA) nmr->tga exp_end Decomposition Temperatures tga->exp_end exp_end->final start Start cluster_computational cluster_computational start->cluster_computational cluster_experimental cluster_experimental start->cluster_experimental

Caption: Proposed workflow for determining isomer stability.

References

Validating the Structure of 2H-Benzofuro[2,3-d]triazole: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 2H-Benzofuro[2,3-d]triazole, a fused heterocyclic system, presents a unique scaffold with potential applications in medicinal chemistry. Accurate structural validation is paramount to understanding its chemical behavior and biological activity. This guide provides a comparative framework for validating the structure of this compound and its derivatives using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data for this compound

The structure of this compound combines the benzofuran and 1,2,3-triazole ring systems. The spectroscopic data for this molecule would be a hybrid of the characteristic signals from both moieties. The following tables present ¹H and ¹³C NMR data for representative substituted benzofuran and benzotriazole derivatives to serve as a comparative reference.

Table 1: Comparative ¹H NMR Data of Analogous Benzofuran and Benzotriazole Derivatives

Compound/FragmentProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference Compound
Benzofuran Moiety Aromatic Protons7.20 - 7.80m-2-Substituted Benzofurans
Furan Ring Proton6.70 - 7.10s-2-Substituted Benzofurans
Benzotriazole Moiety Aromatic Protons7.40 - 8.00m-1H-Benzotriazole
N-H Proton14.0 - 16.0br s-1H-Benzotriazole

Note: The chemical shifts are approximate and can vary based on substitution and solvent.

Table 2: Comparative ¹³C NMR Data of Analogous Benzofuran and Benzotriazole Derivatives

Compound/FragmentCarbonsChemical Shift (δ, ppm)Reference Compound
Benzofuran Moiety Aromatic C110 - 1602-Substituted Benzofurans
Furan Ring C100 - 1502-Substituted Benzofurans
Benzotriazole Moiety Aromatic C110 - 1451H-Benzotriazole

Note: The chemical shifts are approximate and can vary based on substitution and solvent.

Table 3: Mass Spectrometry Data for Analogous Benzofuran and Benzotriazole Derivatives

CompoundIonization Mode[M+H]⁺ or M⁺˙ (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference Compound
Benzofuran Derivatives ESI/EIVaries[M-CO]⁺˙, [M-CHO]⁺Loss of CO, cleavage of furan ring2-Aroylbenzofurans[1]
Benzotriazole Derivatives ESI/EIVaries[M-N₂]⁺˙, [M-HCN]⁺˙Loss of N₂, cleavage of triazole ring5-Methyl-1H-benzotriazole

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • To unambiguously assign proton and carbon signals, perform 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • For ESI, infuse the sample solution directly or via liquid chromatography (LC). Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • For EI, introduce the sample via a direct insertion probe or gas chromatography (GC). A standard electron energy of 70 eV is typically used.

  • Tandem Mass Spectrometry (MS/MS):

    • To aid in structural elucidation, perform MS/MS experiments on the protonated molecule ([M+H]⁺) or the molecular ion (M⁺˙).

    • Select the parent ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information. For instance, the fragmentation of benzofuran derivatives often involves the loss of a CO molecule.[1]

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Interpretation Data Interpretation & Comparison with Analogs NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretching in the triazole ring and C=C and C-O stretching in the benzofuran system.

  • X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained. This technique is the gold standard for structural determination.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in the correct assignment of complex spectra.

By combining these powerful analytical techniques and comparing the obtained data with that of known, structurally related compounds, researchers can confidently validate the structure of novel molecules like this compound, paving the way for further investigation into their properties and potential applications.

References

A Comparative Analysis of the Biological Activity of 2H-Benzofuro[2,3-d]triazole Analogs and Other Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Triazole and benzofuran scaffolds are prominent heterocyclic systems that have independently demonstrated a wide spectrum of biological activities, including antifungal and anticancer properties. The fusion of these two moieties into a single molecular entity, such as in benzofuro-triazole derivatives, presents a compelling strategy for the development of new drug candidates. This guide provides a comparative overview of the biological activity of derivatives of the 2H-Benzofuro[2,3-d]triazole scaffold and other prominent triazole-containing compounds, supported by available experimental data.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole-based compounds are a cornerstone in the management of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.

For comparison, the following table summarizes the antifungal activity of various other triazole derivatives against common fungal pathogens.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Fluconazole (Standard) Candida albicans0.25 - 16Generic Data
Itraconazole (Standard) Aspergillus fumigatus0.125 - 8Generic Data
Benzofuran-1,2,3-triazole Hybrid 1 Candida albicans8
Benzofuran-1,2,3-triazole Hybrid 2 Cryptococcus neoformans16[1]
Aryl-1,2,4-triazolo[1,5-a]pyridine Derivative 9a Candida albicans4
Aryl-1,2,4-triazolo[1,5-a]pyridine Derivative 9c Trichophyton rubrum2[2]

Anticancer Activity: Diverse Mechanisms of Action

Triazole derivatives have also emerged as a versatile scaffold in the design of novel anticancer agents, exhibiting a range of mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Direct experimental data on the anticancer activity of this compound is limited. However, studies on related benzofuran and triazole-containing hybrids suggest that this scaffold is a promising area for anticancer drug discovery. For example, a series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated potent inhibitory effects against the A549 lung cancer cell line, with IC50 values in the micromolar range.[5][6]

The following table presents the cytotoxic activity of various triazole and benzofuran derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Standard) MCF-7 (Breast)0.1 - 1Generic Data
2H-benzo[b][3][4]oxazin-3(4H)-one-1,2,3-triazole 14b A549 (Lung)7.59 ± 0.31[5]
2H-benzo[b][3][4]oxazin-3(4H)-one-1,2,3-triazole 14c A549 (Lung)18.52 ± 0.59[5]
1,2,3-triazole-phosphonate derivative 8 HT-1080 (Fibrosarcoma)15.13[4]
2-Arylbenzofuran derivative 20 AChE inhibition (Alzheimer's model)0.086 ± 0.01[7]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Antifungal_Mechanism Triazole Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Test Compound (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Value Measure->Calculate

References

Performance of Benzofurotriazole-Based Materials in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics holds immense promise for the development of flexible, lightweight, and cost-effective devices. At the heart of these innovations lies the design and performance of novel organic semiconductor materials. Among these, 2H-Benzofuro[2,3-d]triazole and its derivatives are emerging as a compelling class of materials. Their inherent electronic properties, characterized by an electron-deficient triazole moiety fused with a benzofuran core, make them attractive candidates for various applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

This guide provides a comparative analysis of the performance of materials based on the closely related 2H-benzo[d][1][2][3]triazole core, owing to the limited availability of specific performance data for this compound derivatives in the public domain. The data presented herein for benzotriazole-based materials offers valuable insights into the potential of this broader class of compounds. We will compare their performance against established and alternative materials in organic electronics, supported by experimental data and detailed methodologies.

Performance Comparison

The performance of organic semiconductor materials is benchmarked by several key metrics. For OFETs, charge carrier mobility (μ) is a critical parameter, indicating how efficiently charge carriers move through the material. For OSCs, the power conversion efficiency (PCE) is the primary figure of merit, representing the percentage of solar energy converted into electrical energy.

Below are tables summarizing the performance of 2H-benzo[d][1][2][3]triazole-based materials in comparison to other relevant classes of organic semiconductors.

Table 1: Performance of Hole-Transporting Materials in Organic Field-Effect Transistors (OFETs)

Material ClassRepresentative Material/DerivativeHole Mobility (μ) (cm²/Vs)On/Off RatioDevice Architecture
2H-Benzo[d][1][2][3]triazole D–A–D derivativesBehave as p-type semiconductors[1][2]-Top-contact/bottom-gate[1][2]
BenzothiadiazolePT-BTD derivative0.10> 10⁷Top-contact/bottom-gate
CarbazoleCarbazole-based polymer---

Table 2: Performance of Materials in Organic Solar Cells (OSCs)

Material ClassRole in OSCRepresentative Material/DerivativePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
2H-Benzo[d][1][2][3]triazole DonorPBTZCZ-H Polymer5.13[3]0.74[3]11.5[3]60.1[3]
BenzothiadiazoleAcceptorTQT Heterotrimer19.15---
CarbazoleHole Transport LayerCzAn Polymer22.6 (in Perovskite Solar Cell)---

Key Experiments and Methodologies

The performance data presented above is derived from specific experimental setups. Understanding these methodologies is crucial for reproducing and building upon these findings.

Fabrication and Characterization of 2H-Benzo[d][1][2][3]triazole-Based OFETs

A series of Donor-π-Acceptor-π-Donor (D–A–D) compounds with a 2H-benzo[d][1][2][3]triazole core have been synthesized and characterized in OFETs.[1][2]

  • Synthesis: The synthesis of these materials typically involves a multi-step process. For instance, a common route is the Sonogashira cross-coupling reaction between a dibrominated 2H-benzo[d][1][2][3]triazole core and various electron-donating alkyne-functionalized aromatic groups.

  • Device Fabrication: The OFETs are commonly fabricated in a top-contact/bottom-gate architecture.[1][2]

    • A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the substrate and gate dielectric, respectively.

    • The organic semiconductor is deposited onto the SiO₂ surface, typically by spin-coating from a solution.

    • Source and drain electrodes, usually made of gold, are then thermally evaporated onto the organic layer through a shadow mask.

  • Characterization: The electrical characteristics of the OFETs are measured under ambient conditions using a semiconductor parameter analyzer. The hole mobility (μ) is calculated from the transfer characteristics in the saturation regime using the standard field-effect transistor equations.

Fabrication and Characterization of Benzotriazole-Based Organic Solar Cells

Inverted solar cell devices have been fabricated using benzotriazole-based small molecules and polymers as the donor material.[3]

  • Materials: A representative polymer is PBTZCZ-H, which consists of a benzotriazole acceptor unit and a carbazole donor unit.[3] The acceptor material is typically a fullerene derivative like PC₇₁BM.[3]

  • Device Fabrication (Inverted Structure):

    • Indium tin oxide (ITO) coated glass substrates are cleaned and coated with an electron transport layer (ETL), such as a ZnO and PEIE combination.[3]

    • The active layer, a blend of the benzotriazole-based donor and the fullerene acceptor, is spin-coated from a solution onto the ETL.

    • A hole transport layer (HTL), such as MoO₃, is then deposited on top of the active layer.[3]

    • Finally, a metal electrode (e.g., silver) is thermally evaporated to complete the device.[3]

  • Characterization: The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curves.[3]

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

molecular_structure cluster_benzofurotriazole This compound Core Benzofuran Benzofuran Ring Triazole Triazole Ring Benzofuran->Triazole Fused Donor1 Donor Group 1 Benzofurotriazole Acceptor Core Donor1->Benzofurotriazole Donor2 Donor Group 2 Benzofurotriazole->Donor2 ofet_fabrication cluster_substrate Substrate Preparation cluster_deposition Material Deposition cluster_characterization Device Characterization Si_wafer n-doped Si Wafer (Gate) SiO2 Thermal Oxidation (SiO2 Dielectric) Si_wafer->SiO2 Spin_coating Spin-coat this compound derivative SiO2->Spin_coating Evaporation Thermal Evaporation of Au Electrodes (Source/Drain) Spin_coating->Evaporation Measurement Measure I-V Characteristics Evaporation->Measurement Calculation Calculate Hole Mobility Measurement->Calculation structure_performance cluster_structure Molecular Structure cluster_performance Device Performance Planarity Molecular Planarity Mobility Charge Carrier Mobility (μ) Planarity->Mobility ICT Intramolecular Charge Transfer (ICT) ICT->Mobility PCE Power Conversion Efficiency (PCE) ICT->PCE EnergyLevels HOMO/LUMO Energy Levels EnergyLevels->PCE

References

Comparing the efficacy of different synthetic routes to 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of 2H-Benzofuro[2,3-d]triazole is a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for the development of novel therapeutic agents and functional organic materials. The efficiency of synthesizing this core structure is paramount for further research and application. This guide provides a comparative analysis of different synthetic strategies leading to this compound and its derivatives, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given research objective.

Comparison of Synthetic Strategies

The synthesis of the this compound core can be broadly approached through two main strategies: multi-step sequential reactions and more streamlined one-pot or click chemistry-based methods. Each approach presents distinct advantages and disadvantages in terms of yield, reaction time, operational simplicity, and substrate scope.

Table 1: Quantitative Comparison of Synthetic Routes to Benzofuran-Triazole Derivatives

Synthetic RouteKey TransformationStarting MaterialsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Route 1: Multi-step Synthesis via Rap-Stoermer Reaction Intramolecular CyclizationSalicylaldehyde, α-halo ketone, Sodium azideModerate to Good12-24Well-established, versatile for benzofuran synthesis.Multiple steps, longer overall reaction time, purification at each step.
Route 2: One-Pot Synthesis via Click Chemistry [3+2] Cycloadditiono-alkynylphenol, organic azide56 - 794 - 8High efficiency, shorter reaction time, operational simplicity.May require specific catalysts, substrate scope can be limited by alkyne and azide availability.
Route 3: Diazotization of o-phenylenediamine derivative Diazotization & CyclizationSubstituted 2-aminobenzofuran, Sodium nitriteVariable2 - 6Direct formation of the triazole ring on the benzofuran core.Handling of potentially unstable diazonium salts, potential for side reactions.

Experimental Protocols

Route 1: Multi-step Synthesis via Modified Rap-Stoermer Reaction and Subsequent Triazole Formation

This route first constructs the benzofuran ring, followed by the formation of the fused triazole.

Step 1a: Synthesis of 2-acetylbenzofuran

A mixture of salicylaldehyde (10 mmol) and chloroacetone (12 mmol) in dry acetone (50 mL) is treated with anhydrous potassium carbonate (20 mmol). The reaction mixture is refluxed for 8 hours. After completion, the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-acetylbenzofuran, which is purified by column chromatography.

Step 1b: Synthesis of 2-(1-azidoacetyl)benzofuran

To a solution of 2-acetylbenzofuran (8 mmol) in dimethylformamide (DMF, 30 mL), sodium azide (10 mmol) is added, and the mixture is stirred at 60°C for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and the precipitated solid is filtered, washed with water, and dried to afford the azido intermediate.

Step 1c: Intramolecular Cyclization to this compound

The 2-(1-azidoacetyl)benzofuran (5 mmol) is dissolved in a suitable high-boiling solvent such as diphenyl ether and heated at 200-220°C for 2-4 hours. The progress of the intramolecular cyclization is monitored by TLC. After cooling, the product is isolated by precipitation with a non-polar solvent like hexane and purified by recrystallization.

Route 2: One-Pot Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This streamlined approach combines the formation of the triazole ring and its fusion to the benzofuran precursor in a single pot.

To a solution of 2-ethynylphenol (10 mmol) and an appropriate organic azide (e.g., benzyl azide, 11 mmol) in a 1:1 mixture of t-butanol and water (40 mL), copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) are added. The reaction mixture is stirred vigorously at room temperature for 4-8 hours. The formation of the product is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 2-substituted-2H-benzofuro[2,3-d]triazole. The yields for this type of one-pot click reaction are reported to be in the range of 56-79%.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Multi-step Synthesis A Salicylaldehyde + Chloroacetone B 2-acetylbenzofuran A->B Rap-Stoermer Reaction C 2-(1-azidoacetyl)benzofuran B->C Azidation D This compound C->D Intramolecular Cyclization

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Route 2: One-Pot Click Chemistry E 2-ethynylphenol + Organic Azide G 2-substituted-2H-benzofuro[2,3-d]triazole E->G [3+2] Cycloaddition F Cu(I) Catalyst F->G

Caption: One-pot synthesis of this compound derivatives via click chemistry.

Conclusion

The choice of a synthetic route to this compound and its derivatives is a critical decision that depends on the specific requirements of the research project. For laboratories focused on the rapid generation of a library of derivatives with varied substituents on the triazole ring, the one-pot click chemistry approach (Route 2) offers significant advantages in terms of efficiency and time. However, for more classical and potentially scalable syntheses where the benzofuran core requires specific modifications, the multi-step approach (Route 1) , while more laborious, provides greater control over the construction of the heterocyclic system. The direct diazotization method (Route 3), though potentially the most direct, requires careful handling of reactive intermediates. Researchers are encouraged to consider the trade-offs between yield, reaction time, operational simplicity, and available starting materials when selecting the most appropriate synthetic strategy.

References

A Comparative Analysis of In Vitro and In Vivo Antitumor Activity of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical efficacy of novel 1,2,4-triazole compounds, MPA and OBC, highlights the critical transition from laboratory cell-based assays to whole-organism tumor models. This guide provides a comprehensive comparison of their performance, offering valuable insights for researchers and professionals in drug development.

While the specific class of 2H-Benzofuro[2,3-d]triazole compounds with comprehensive, publicly available in vitro and in vivo comparative data is limited, a study on the novel 1,2,4-triazole derivatives, designated as MPA and OBC, provides an excellent illustrative case for comparing preclinical efficacy. This analysis delves into the cytotoxic effects observed in cancer cell lines and the subsequent antitumor activity demonstrated in murine models, offering a clear perspective on the challenges and correlations in preclinical drug discovery.

In Vitro Cytotoxicity: A Foundation for Efficacy

The initial assessment of the anticancer potential of compounds MPA and OBC was conducted in vitro using the Sulforhodamine B (SRB) assay on the MDA MB-468 human breast cancer cell line. This method provides a quantitative measure of cytotoxicity, indicating the concentration at which the compounds inhibit cell growth.

The results demonstrated that both compounds exhibited cytotoxic effects in a time-dependent manner. Notably, compound OBC showed greater efficacy than MPA after 48 hours of exposure. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds at 24 and 48 hours.

CompoundIC50 at 24h (µM)IC50 at 48h (µM)
MPA12021522
OBC10091281

Data sourced from a study on novel 1,2,4 triazole derivatives.[1]

Further in vitro analysis through DNA fragmentation assays indicated that both compounds induced apoptosis, with OBC being more effective in this regard.[1]

In Vivo Antitumor Activity: Translating to a Complex Biological System

Following the promising in vitro results, the antitumor activities of MPA and OBC were evaluated in two different murine tumor models: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced solid tumors. These in vivo models provide a more complex biological environment to assess the therapeutic potential of the compounds. Acute toxicity studies established a maximum tolerated dose of 300 mg/kg for both compounds.[1]

Ehrlich Ascites Carcinoma (EAC) Model

In the EAC liquid tumor model, the compounds were administered orally at doses of 25 and 50 mg/kg. The primary endpoints for efficacy were the change in body weight and the mean survival time of the mice.

The study found that both MPA and OBC demonstrated a dose-dependent inhibition of tumor growth, reflected in a reduced gain in body weight compared to the control group.[1] The control group exhibited a 70.71% increase in body weight, whereas the cisplatin-treated group showed only a 3.24% increase.[1] The groups treated with MPA and OBC showed a significantly lower percentage increase in body weight, indicating a potent antitumor effect.

Treatment GroupDose (mg/kg)% Increase in Body Weight
Control-70.71
Cisplatin3.5 (i.p.)3.24
MPA256.59
MPA505.75
OBC255.76
OBC504.61

Data sourced from a study on novel 1,2,4 triazole derivatives.[1]

Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model

In the DLA solid tumor model, the efficacy of the compounds was assessed by measuring the tumor volume and tumor weight after a 15-day treatment period. The results from this model further corroborated the antitumor potential of the novel 1,2,4-triazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the key experimental protocols used in the evaluation of MPA and OBC.

In Vitro Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (MDA MB-468) are seeded in 96-well plates at a specific density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (MPA and OBC) and incubated for 24 or 48 hours.

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This model is used to evaluate the effect of compounds on a liquid tumor.

  • Tumor Induction: Swiss albino mice are injected intraperitoneally with EAC cells.

  • Treatment: 24 hours after tumor inoculation, the mice are divided into groups and treated with the test compounds (MPA and OBC at 25 and 50 mg/kg, orally) or a standard drug (cisplatin, 3.5 mg/kg, i.p.) for a specified period. A control group receives the vehicle.

  • Monitoring: The body weight of the mice is monitored regularly.

  • Endpoint: The antitumor activity is assessed by comparing the change in body weight and the mean survival time of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of the preclinical evaluation and a simplified representation of a common signaling pathway involved in cancer cell proliferation that can be targeted by anticancer agents.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Cancer Cell Lines srb_assay SRB Cytotoxicity Assay in_vitro_start->srb_assay dna_frag DNA Fragmentation (Apoptosis) srb_assay->dna_frag in_vivo_start Animal Models (Mice) dna_frag->in_vivo_start Promising Candidates eac_model EAC Liquid Tumor Model in_vivo_start->eac_model dla_model DLA Solid Tumor Model in_vivo_start->dla_model

Figure 1: Preclinical evaluation workflow from in vitro to in vivo models.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation triazole Triazole Compound triazole->pi3k triazole->akt

Figure 2: Simplified PI3K/Akt signaling pathway, a common target for anticancer drugs.

References

Comparative Analysis of Benzofuran and Triazole-Based Kinase Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for 2H-Benzofuro[2,3-d]triazole-based inhibitors is not extensively available in public literature, a comparative analysis of structurally related benzofuran and triazole-containing compounds can provide valuable insights into potential off-target effects and guide future drug discovery efforts. This guide synthesizes available data on these related inhibitor classes, presenting their performance, experimental protocols, and relevant signaling pathways.

Introduction to Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors, as compounds designed to target a specific kinase may also bind to other, unintended kinases. This cross-reactivity can lead to off-target effects, toxicity, and a complex pharmacological profile. Therefore, early and comprehensive cross-reactivity analysis is a critical step in the development of new kinase inhibitors.

This guide focuses on inhibitor scaffolds related to the this compound core: benzofurans and triazoles. By examining the selectivity of inhibitors containing these individual moieties, we can infer potential cross-reactivity profiles for the fused system and highlight key kinases that may be susceptible to off-target inhibition.

Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory activity of selected benzofuran and triazole-based inhibitors against various kinases. It is important to note that these are different chemical entities and not direct comparisons of the this compound scaffold.

Table 1: Inhibitory Activity of Selected Triazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference CompoundNotes
Triazole DerivativesAurora-ALow to sub-micromolarJNJ-7706621Designed as bioisosteric analogues of JNJ-7706621.[1]
Phenyltriazolyl PhenylureasVEGFR-246-Also inhibits JNK-1 with an IC50 of 35 nM, demonstrating dual inhibitory activity.
Benzimidazole/1,2,3-triazole hybridsEGFR25-29ErlotinibShowed greater potency than the reference compound erlotinib.

Table 2: Inhibitory Activity of Selected Benzofuran-Based Inhibitors

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundNotes
2-Arylbenzofuran DerivativesAcetylcholinesterase0.086 ± 0.01DonepezilAlso showed good BACE1 inhibitory activity.
Benzofuran NMT InhibitorsN-MyristoyltransferaseNot specified-Exhibited high selectivity and potent antifungal activity.

Experimental Protocols

The following are generalized experimental protocols for key assays used to determine kinase inhibitor selectivity and cross-reactivity.

In Vitro Kinase Inhibition Assay

This assay is a fundamental method for determining the potency of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant purified kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence-based assays)

    • Test inhibitor compounds

    • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • 96- or 384-well assay plates

    • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In the assay plate, add the kinase, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate or ADP produced. The method of detection will vary depending on the assay format (e.g., scintillation counting, fluorescence polarization, luminescence).

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Kinome-Wide Cross-Reactivity Profiling

To assess the selectivity of an inhibitor, it is often screened against a large panel of kinases.

  • Methodology:

    • A single high concentration of the test inhibitor (e.g., 1 or 10 µM) is typically used for the initial screen.

    • The inhibitor is tested against a panel of hundreds of purified recombinant kinases.

    • The percentage of inhibition for each kinase is determined.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

    • For the identified off-target kinases, full IC50 curves are then generated to determine the potency of the inhibitor against these kinases.

    • Several commercial services offer kinome-wide profiling, such as those from Eurofins Discovery (KINOMEscan™) or Reaction Biology Corporation.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for cross-reactivity analysis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzofuran/Triazole Inhibitor Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway, a common target for triazole-based inhibitors.

Start Synthesized This compound Inhibitor Candidate Primary_Assay Primary Kinase Assay (Target of Interest) Start->Primary_Assay Potency_Check Potent Inhibitor? (e.g., IC50 < 100 nM) Primary_Assay->Potency_Check Kinome_Screen Kinome-Wide Cross-Reactivity Screen (e.g., at 1 µM) Potency_Check->Kinome_Screen Yes Stop Low Potency/ Discard Potency_Check->Stop No Analyze_Hits Analyze Off-Target Hits (Inhibition > 50%) Kinome_Screen->Analyze_Hits IC50_Determination Determine IC50 for Off-Target Kinases Analyze_Hits->IC50_Determination Selectivity_Profile Establish Selectivity Profile IC50_Determination->Selectivity_Profile

Figure 2: Experimental workflow for assessing kinase inhibitor cross-reactivity.

Conclusion and Future Directions

The analysis of existing data on benzofuran and triazole-based inhibitors suggests that a hybrid this compound scaffold could potentially interact with a range of kinases, including receptor tyrosine kinases like EGFR and VEGFR, as well as cytosolic kinases such as those in the MAPK pathway. The triazole moiety, in particular, is a common feature in many established kinase inhibitors and can contribute to binding at the ATP pocket.

To definitively understand the cross-reactivity of this compound-based inhibitors, future studies should focus on:

  • Synthesis of a focused library of this compound derivatives.

  • Screening of this library against a broad panel of kinases to identify primary targets and off-targets.

  • Structure-activity relationship (SAR) studies to understand how modifications to the core scaffold affect potency and selectivity.

  • In silico modeling and docking studies to predict binding modes and guide the design of more selective inhibitors.

By systematically evaluating the selectivity of this novel scaffold, the scientific community can better assess its therapeutic potential and advance the development of safer and more effective kinase inhibitors.

References

Benchmarking the Photophysical Properties of 2H-Benzofuro[2,3-d]triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of 2H-Benzofuro[2,3-d]triazole derivatives and related heterocyclic compounds. The objective is to offer a benchmark for their performance, supported by experimental data and detailed methodologies, to aid in the selection and design of fluorescent probes for various research and drug development applications. While comprehensive data on a wide range of this compound derivatives remains emergent, this guide leverages available information on structurally analogous systems to draw meaningful comparisons.

Comparative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of heterocyclic compounds, including benzofuro-fused systems and other relevant fluorophores. This data allows for a direct comparison of their absorption and emission characteristics, as well as their fluorescence efficiency and decay kinetics.

Table 1: Photophysical Properties of Benzofuro-fused and Related Triazole Derivatives

Compound ClassDerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
Benzofuro[2,3-c]pyridin-3-ols Compound 7gDMSO389---
Compound 7iDMSO-494--
Compound 7kDMSO--0.91-
2H-Benzo[d][1][2][3]triazole D-π-A-π-D Derivative-~450~550--
1,2,3-Triazole Carboxylic Acids Acid 1a1,4-Dioxane3314060.822.3
Acid 1b1,4-Dioxane3374210.993.1
4H-1,2,4-Triazole Derivative 7aCH₂Cl₂351443>0.98-

Note: Data for Benzofuro[2,3-c]pyridin-3-ols is included as a structurally related analogue to the target compound class due to the limited availability of specific data for this compound derivatives.

Table 2: Photophysical Properties of Comparative Heterocyclic Compounds

Compound ClassDerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
Benzoxadiazole D-π-A DerivativeChloroform4315340.32-
Benzothiadiazole D-A-D DerivativeToluene--0.37-
Phenanthro[9,10-d]triazole Phenyl derivativeDichloromethane305, 331, 347370, 3880.8510.4
Carbazole Carbazole-9-ylpropionic acidEthanol~330359.5--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization of photophysical measurements.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) of a compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., DMSO, ethanol, or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (typically 1-10 µM) in the desired solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_abs. The absorbance value at λ_abs should ideally be between 0.1 and 1.0 to ensure linearity.

Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em).

Protocol:

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at its λ_abs (or a suitable wavelength in the absorption band).

    • Record the emission spectrum over a wavelength range starting from ~10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • The wavelength at which the highest fluorescence intensity is recorded is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence of a compound relative to a known standard.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions.

    • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_F_sample) is calculated using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

      • Φ_F_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Protocol:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system equipped with a pulsed laser or a light-emitting diode (LED) for excitation.

  • Sample Preparation: Use a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength.

  • Measurement:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Detect the emitted single photons and record their arrival times relative to the excitation pulse.

    • Accumulate a histogram of photon arrival times to generate a fluorescence decay curve.

  • Data Analysis:

    • Fit the fluorescence decay curve to a single or multi-exponential decay function to extract the fluorescence lifetime(s). For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of these fluorescent compounds.

G General Workflow for Synthesis and Photophysical Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysical Photophysical Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Cross-coupling) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification structural Structural Analysis (NMR, Mass Spectrometry) purification->structural photophysical Photophysical Measurements purification->photophysical uv_vis UV-Vis Spectroscopy (λ_abs) photophysical->uv_vis fluorescence Fluorescence Spectroscopy (λ_em) photophysical->fluorescence end Data Analysis and Comparison uv_vis->end qy Quantum Yield (Φ_F) fluorescence->qy lifetime Lifetime (τ) fluorescence->lifetime qy->end lifetime->end

Caption: General workflow for the synthesis and photophysical characterization of novel fluorescent compounds.

G Structure-Photophysical Property Relationships cluster_structure Molecular Structure Modification cluster_properties Photophysical Properties core Heterocyclic Core (e.g., Benzofurotriazole) absorption Absorption Maximum (λ_abs) core->absorption Determines fundamental energy levels emission Emission Maximum (λ_em) core->emission substituents Substituent Effects (Electron Donating/Withdrawing Groups) substituents->absorption Shifts λ_abs (bathochromic/hypsochromic) substituents->emission Shifts λ_em qy Quantum Yield (Φ_F) substituents->qy Influences non-radiative decay pathways conjugation π-Conjugation Length conjugation->absorption Red-shifts λ_abs conjugation->emission Red-shifts λ_em stokes Stokes Shift absorption->stokes emission->stokes emission->qy lifetime Lifetime (τ) emission->lifetime applications Targeted Applications (e.g., Bioimaging, Sensing) stokes->applications qy->applications lifetime->applications

Caption: Relationship between molecular structure modifications and the resulting photophysical properties.

Discussion and Comparison

The photophysical properties of heterocyclic compounds are intrinsically linked to their molecular structure. For the this compound scaffold, the fusion of the benzofuran and triazole rings is expected to create a unique electronic environment.

Comparison with Benzotriazole and Benzofuran Derivatives: Simple benzotriazole and benzofuran derivatives often exhibit fluorescence in the UV or blue region of the spectrum. The fusion of these two rings into the benzofurotriazole system is anticipated to extend the π-conjugation, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the individual parent heterocycles. The data on D-π-A-π-D 2H-benzo[d][1][2][3]triazole derivatives, with absorption and emission in the visible range (~450 nm and ~550 nm, respectively), supports this expectation.

Comparison with Other Fused Heterocycles:

  • Benzoxadiazoles and Benzothiadiazoles: These compounds are well-known for their strong fluorescence and are often used as building blocks for fluorescent probes. They typically exhibit large Stokes shifts and their emission is often sensitive to the solvent polarity (solvatochromism). The available data shows emission in the green-yellow region of the spectrum.

  • Phenanthro[9,10-d]triazoles: The extended aromatic system of the phenanthrene core leads to absorption and emission at longer wavelengths compared to simple benzotriazoles. These compounds are noted for their high quantum yields and long fluorescence lifetimes, making them suitable for applications requiring bright and stable fluorescence.

  • Carbazoles: Carbazole derivatives are another important class of fluorophores known for their strong fluorescence and good photostability. Their emission is typically in the blue to green region.

Influence of Substituents: The introduction of electron-donating or electron-withdrawing groups onto the benzofurotriazole core is a powerful strategy to modulate its photophysical properties. Donor-π-acceptor (D-π-A) architectures, where the benzofurotriazole core can act as either the donor or acceptor, are expected to exhibit intramolecular charge transfer (ICT) upon excitation. This often leads to a large Stokes shift and high sensitivity to the surrounding environment, which is a desirable feature for fluorescent sensors.

Conclusion

While a comprehensive dataset for the photophysical properties of a wide array of this compound derivatives is still to be fully established in the literature, the available information on analogous structures provides a strong foundation for their potential as versatile fluorophores. Their fused heterocyclic nature suggests that they will likely exhibit tunable emission in the visible spectrum with the potential for high quantum yields, particularly when incorporated into D-π-A systems. Further systematic studies on the synthesis and characterization of a library of this compound derivatives are warranted to fully unlock their potential for applications in bioimaging, chemical sensing, and materials science. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

A Head-to-Head Comparison of Benzofuran- and Benzothiazole-Fused Triazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance. Among these, fused heterocyclic systems containing benzofuran, benzothiazole, and triazole moieties have garnered significant attention due to their broad spectrum of biological activities. This guide provides a head-to-head comparison of benzofuran-fused triazoles and benzothiazole-fused triazoles, presenting experimental data on their anticancer and enzyme inhibitory activities.

Anticancer Activity: A Comparative Overview

Benzofuran-Fused Triazoles

Benzofuran-triazole hybrids have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For instance, a series of 1-((benzofuran-2-yl)methyl)-1H-triazole derivatives showed potent activities, with some compounds exhibiting IC50 values in the sub-micromolar range against cell lines such as HL-60 (human leukemia) and A549 (lung cancer).[1] Another study highlighted the anticancer potential of benzofuran-triazole derivatives against the A549 lung cancer cell line, with one of the most active compounds showing an IC50 value of 10.9 ± 0.94 μM.[2] Furthermore, certain benzofuran-2-carboxamide derivatives incorporating a triazole linkage have displayed high anti-proliferation potency against HCT-116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 cells, with IC50 values as low as 0.57 μM.[3]

Benzothiazole-Fused Triazoles

Benzothiazole-triazole hybrids have also emerged as promising anticancer agents. Research has shown that these compounds can exhibit significant cytotoxicity. For example, some novel thiazolidinone-appended benzothiazole–triazole hybrids have been synthesized and evaluated for their antimicrobial and, in some cases, anticancer activities, indicating the potential of this scaffold in developing new therapeutic agents.[4] The fusion of the triazole ring to the benzothiazole core is believed to enhance the biological activity profile of the resulting molecule.

The following table summarizes the anticancer activity of representative compounds from both classes.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-TriazoleHL-600.62[1]
Benzofuran-TriazoleA5491.60[1]
Benzofuran-TriazoleA54910.9 ± 0.94[2]
Benzofuran-TriazoleHCT-1160.87[3]
Benzofuran-TriazoleHeLa0.73[3]
Benzofuran-TriazoleA5490.57[3]

Note: Data for benzothiazole-fused triazoles with specific IC50 values against the same cell lines for a direct comparison were not available in the initial search results. The anticancer potential of benzothiazole-fused triazoles is an active area of research.

Enzyme Inhibition: A Key Mechanism of Action

Enzyme inhibition is a common mechanism through which many therapeutic agents exert their effects. Both benzofuran- and benzothiazole-fused triazoles have been explored as inhibitors of various enzymes.

Benzofuran-Fused Triazoles as CYP26A1 Inhibitors

A series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles were synthesized and evaluated for their inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. The 4-ethyl and 4-phenyl-1,2,4-triazole derivatives displayed inhibitory activity with IC50 values of 4.5 µM and 7 µM, respectively, which is comparable to the known CYP26 inhibitor liarozole (IC50 of 7 µM).[5]

Benzothiazole-Fused Triazoles as α-Glucosidase and Thymidine Phosphorylase Inhibitors

Novel benzothiazole-triazole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Several compounds in a synthesized series exhibited IC50 values ranging from 20.7 to 61.1 µM, significantly more potent than the standard drug acarbose (IC50 = 817.38 µM).[6] Another study reported new thiazole derivatives based on benzothiazole-fused triazoles as effective inhibitors of both thymidine phosphorylase and α-glucosidase.[7]

The following table provides a comparative summary of the enzyme inhibitory activities.

Compound ClassEnzymeIC50 (µM)Reference
Benzofuran-TriazoleCYP26A14.5[5]
Benzofuran-TriazoleCYP26A17[5]
Benzothiazole-Triazoleα-Glucosidase20.7 - 61.1[6]

Experimental Protocols

Synthesis of Benzofuran- and Benzothiazole-Fused Triazoles

The synthesis of these fused heterocyclic systems often involves multi-step reactions. A general approach to synthesizing these compounds is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

General Synthetic Workflow:

G cluster_benzofuran Benzofuran-Fused Triazoles cluster_benzothiazole Benzothiazole-Fused Triazoles Benzofuran_Core Benzofuran Precursor Propargylated_Benzofuran Propargylated Benzofuran Benzofuran_Core->Propargylated_Benzofuran Propargylation Benzofuran_Triazole Benzofuran-Fused Triazole Propargylated_Benzofuran->Benzofuran_Triazole Azide Organic Azide Azide->Benzofuran_Triazole CuAAC Benzothiazole_Core Benzothiazole Precursor Propargylated_Benzothiazole Propargylated Benzothiazole Benzothiazole_Core->Propargylated_Benzothiazole Propargylation Benzothiazole_Triazole Benzothiazole-Fused Triazole Propargylated_Benzothiazole->Benzothiazole_Triazole Azide2 Organic Azide Azide2->Benzothiazole_Triazole CuAAC

Caption: General synthetic workflow for benzofuran- and benzothiazole-fused triazoles via CuAAC.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow:

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme.

α-Glucosidase Inhibition Assay Protocol:

  • A mixture of the test compound, α-glucosidase enzyme solution, and phosphate buffer (pH 6.8) is pre-incubated.

  • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The reaction mixture is incubated.

  • The reaction is stopped by adding sodium carbonate.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways

While the precise signaling pathways are often complex and compound-specific, a general mechanism for anticancer agents involves the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathway:

Apoptosis_Pathway cluster_cell Cancer Cell Drug Anticancer Compound (Benzofuran/Benzothiazole-Triazole) Mitochondria Mitochondria Drug->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified schematic of apoptosis induction by anticancer compounds.

Conclusion

Both benzofuran- and benzothiazole-fused triazoles represent promising scaffolds in medicinal chemistry. The available data suggests that both classes of compounds exhibit significant biological activities, including potent anticancer and enzyme inhibitory effects. Benzofuran-triazole derivatives have shown remarkable cytotoxicity against various cancer cell lines, with some compounds demonstrating sub-micromolar efficacy. On the other hand, benzothiazole-triazole hybrids have proven to be potent enzyme inhibitors, particularly against α-glucosidase.

Further head-to-head comparative studies under identical experimental conditions are necessary to definitively establish the superior scaffold for specific therapeutic applications. Nevertheless, the research highlighted in this guide underscores the vast potential of these fused heterocyclic systems in the development of novel therapeutic agents. The continued exploration and functionalization of these core structures are likely to yield compounds with enhanced potency and selectivity.

References

Safety Operating Guide

Prudent Disposal of 2H-Benzofuro[2,3-d]triazole: A General Protocol for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For compounds like 2H-Benzofuro[2,3-d]triazole, where specific disposal information is not available, a cautious and systematic approach based on established protocols for hazardous materials is required. This involves a multi-step process encompassing waste identification, proper segregation and storage, and finally, disposal through a licensed facility.

Personal Protective Equipment (PPE)

When handling this compound or any potentially hazardous chemical, a comprehensive suite of personal protective equipment is necessary to minimize exposure. The following table summarizes the recommended PPE.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and unforeseen reactions. A face shield offers a broader range of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or coveralls.Prevents skin contact with the chemical. The specific glove material should be chosen based on its resistance to the class of chemicals. A lab coat and proper footwear are standard laboratory practice to protect against spills.[1][2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Recommended especially when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound. This should be adapted in consultation with your institution's EHS guidelines and a professional waste disposal service.

1. Waste Identification and Labeling:

  • Treat all this compound waste as hazardous.

  • Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, environmentally hazardous).[3]

  • Include the date the waste was first added to the container.

2. Waste Segregation and Collection:

  • Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), in the designated hazardous waste container.[4][5]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department to prevent dangerous reactions.[6][7]

  • Keep the waste container securely sealed when not in use.

3. Spill Management:

  • In the event of a small spill, carefully sweep the solid material into a designated hazardous waste container using appropriate tools.[6]

  • Clean the contaminated surface with a suitable solvent (consult with your EHS department) and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][4]

  • Ensure the storage area is away from incompatible materials and sources of ignition.[8]

  • The container should be placed in secondary containment to prevent the release of material in case of a leak.[6]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted, licensed hazardous waste disposal company.[4]

  • Provide the waste manifest with all necessary information about the chemical waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe container Select a Designated and Compatible Hazardous Waste Container ppe->container label Label Container: 'Hazardous Waste' 'this compound' Date container->label collect Collect Solid Waste (Unused chemical, contaminated items) label->collect seal Securely Seal Container When Not in Use collect->seal storage Store in a Designated Satellite Accumulation Area with Secondary Containment seal->storage pickup Arrange for Waste Pickup via EHS or Licensed Contractor storage->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end End: Proper Disposal by a Licensed Facility manifest->end

References

Personal protective equipment for handling 2H-Benzofuro[2,3-d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2H-Benzofuro[2,3-d]triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with extreme caution, treating it as a potentially hazardous substance. The following guidelines are based on available data for structurally similar compounds, including benzotriazole and 2,3-benzofuran derivatives.

Immediate Safety Precautions

Due to the lack of specific toxicity data, a conservative approach to safety is imperative. Assume the compound is irritant, harmful if swallowed or inhaled, and potentially damaging to internal organs with prolonged exposure.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical measure to ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation or injury.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. A lab coat is essential, and for larger quantities or risk of significant exposure, a chemical-resistant apron or coveralls should be used.Prevents skin contact, which may cause irritation or absorption of the chemical into the bloodstream.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation or systemic toxicity.
Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • In Solution: When working with the compound in solution, handle it with the same level of caution as the solid form. Avoid splashes and ensure all containers are appropriately labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination and unintentional exposure.

Storage Plan:

Storage Condition Requirement Reasoning
Container Store in a tightly sealed, clearly labeled container.Prevents release of the compound and avoids confusion with other chemicals.
Location Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.Ensures stability of the compound and prevents accidental fires.
Compatibility Store away from strong oxidizing agents and strong acids.Avoids potentially hazardous chemical reactions.
Access Store in a secure location with restricted access.Prevents unauthorized handling and potential accidents.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated, secure area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Heterocyclic aromatic compounds can be persistent in the environment and may be harmful to aquatic life; therefore, they must not be disposed of down the drain or in regular trash.

Logical Workflow for Safe Handling of this compound

cluster_prep Pre-Handling Steps cluster_handling Core Activities cluster_post Post-Handling prep Preparation handling Handling prep->handling Proceed to ppe Wear Appropriate PPE fume_hood Use Chemical Fume Hood storage Storage handling->storage After Use emergency Emergency Procedures handling->emergency In Case of Spill/Exposure disposal Disposal handling->disposal Generate Waste labeling Properly Label Containers storage->labeling segregation Segregate Waste disposal->segregation

Caption: Logical workflow for the safe handling of this compound.

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